Product packaging for Phenacetin(Cat. No.:CAS No. 62-44-2)

Phenacetin

Cat. No.: B1679774
CAS No.: 62-44-2
M. Wt: 179.22 g/mol
InChI Key: CPJSUEIXXCENMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phenacetin can cause cancer according to California Labor Code.
This compound is an odorless fine white crystalline solid with a lightly bitter taste. Used as an analgesic medicine.
This compound is a member of the class of acetamides that is acetamide in which one of the hydrogens attached to the nitrogen is substituted by a 4-ethoxyphenyl group. It has a role as a non-narcotic analgesic, a peripheral nervous system drug and a cyclooxygenase 3 inhibitor. It is a member of acetamides and an aromatic ether. It is functionally related to a N-phenylacetamide, a 4-ethoxyaniline and a paracetamol.
This compound was withdrawn from the Canadian market in June 1973 due to concerns regarding nephropathy (damage to or disease of the kidney).
This compound is a synthetic, white crystalline solid that is slightly soluble in water and benzene, soluble in acetone and very soluble in pyrimidine. It is used in research as the preferred marker for detecting CYP1A2-based inhibition potential in vitro. Human ingestion of this compound can result in a bluish discoloration of the skin due to a lack of oxygen in the blood (cyanosis), dizziness and respiratory depression. It is reasonably anticipated to be a human carcinogen. (NCI05)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for pain and fever. It was withdrawn in at least one region.
A phenylacetamide that was formerly used in ANALGESICS but nephropathy and METHEMOGLOBINEMIA led to its withdrawal from the market. (From Smith and Reynard, Textbook of Pharmacology,1991, p431)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B1679774 Phenacetin CAS No. 62-44-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJSUEIXXCENMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Record name PHENACETIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16235
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021116
Record name Phenacetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Phenacetin is an odorless fine white crystalline solid with a lightly bitter taste. Used as an analgesic medicine., Dry Powder
Record name PHENACETIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16235
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetamide, N-(4-ethoxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Boiling Point

Decomposes (NTP, 1992), 242-245 °C, BP: DECOMP
Record name PHENACETIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16235
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENACETIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

26.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), 1 g dissolves in 1310 mL cold water, 82 mL boiling water, 15 mL cold alcohol, 2.8 mL boiling alcohol, 14 mL chloroform, 90 mL ether; sol in glycerol., Very sol in pyrimidine; sol in ethanol, acetone; slightly sol in benzene. ethyl ether., In water, 766 mg/L at 25 °C
Record name SID50086861
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name PHENACETIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16235
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenacetin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENACETIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

6.29X10-7 mm Hg at 25 °C
Record name PHENACETIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

... Phenacetin is available in the US as a USP grade containing 98-101% active ingredient on a dried basis and a maximum of 0.03% para-chloracetanilide. In the European Pharmacopoeia ... specifications, sulphated ash is limited to 0.1%.
Record name PHENACETIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Monoclinic prisms, Crystalline scales or powder, Solid, WHITE, GLISTENING CRYSTALS, USUALLY SCALES, OR AS FINE WHITE, CRYSTALLINE POWDER

CAS No.

62-44-2, 40674-52-0
Record name PHENACETIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16235
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenacetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(4-ethoxyphenyl)-, labeled with tritium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40674-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenacetin [USP:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenacetin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name phenacetin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757401
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name phenacetin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7651
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(4-ethoxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenacetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenacetin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.485
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phenacetin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENACETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER0CTH01H9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHENACETIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

273 to 280 °F (NTP, 1992), 134-135 °C
Record name PHENACETIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16235
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenacetin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENACETIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Phenacetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the historical discovery and key synthesis methodologies for phenacetin (N-(4-ethoxyphenyl)acetamide). It is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data, and visual representations of the chemical processes involved.

Discovery and Historical Context

This compound was a significant compound in the history of medicinal chemistry, emerging as one of the first synthetic analgesics and antipyretics that was not derived from opium.[1][2] Its development in the late 19th century marked a pivotal moment in the transition from natural remedies to synthetic pharmaceuticals.

The journey to this compound began with a related aniline derivative, acetanilide. In 1886, acetanilide was accidentally discovered to possess potent antipyretic (fever-reducing) properties and was quickly marketed as Antifebrine.[3] However, its use was associated with significant side effects, most notably cyanosis, due to the reduced oxygen-carrying capacity of hemoglobin.[3]

This created a demand for a safer alternative. In 1887, the German company Bayer introduced this compound, which demonstrated similar analgesic and antipyretic effects but with a better safety profile at the time.[3] The initial synthesis of a related compound, paracetamol (acetaminophen), was reported by Harmon Northrop Morse in 1878.[4][5] However, it was this compound that was commercialized and gained widespread use.[6] For many decades, this compound was a common ingredient in over-the-counter remedies, often combined with aspirin and caffeine in "APC" tablets.[4]

The understanding of this compound's mechanism of action evolved over time. It was discovered that this compound is metabolized in the human body to paracetamol, which is the primary active metabolite responsible for its analgesic effects.[7] This finding was crucial in the eventual "rediscovery" and popularization of paracetamol as a drug in its own right.[7]

Despite its long history of use, concerns over this compound's long-term safety grew. By the mid-20th century, evidence began to link chronic use of this compound to serious adverse effects, including kidney damage (analgesic nephropathy) and an increased risk of certain cancers.[1] Consequently, regulatory agencies took action, and in 1983, the U.S. Food and Drug Administration (FDA) ordered the withdrawal of all drugs containing this compound from the market.[2][4]

Chemical Synthesis of this compound

This compound can be synthesized through several routes. The most common and historically significant methods are the Williamson ether synthesis starting from paracetamol and the amide synthesis starting from p-phenetidine.

Williamson Ether Synthesis

The Williamson ether synthesis, first developed by Alexander Williamson in 1850, is a robust method for forming ethers from an alkoxide and a primary alkyl halide.[8] In the context of this compound synthesis, the hydroxyl group of paracetamol (acetaminophen) is deprotonated to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide.

The overall reaction is as follows:

  • Step 1: Acetylation of p-Aminophenol (Synthesis of Paracetamol)

    • p-Aminophenol is acetylated using acetic anhydride to form N-acetyl-p-aminophenol (paracetamol).[7]

  • Step 2: Etherification of Paracetamol

    • The paracetamol is then treated with a base to form the phenoxide, followed by reaction with an ethyl halide to yield this compound.[7]

Williamson_Ether_Synthesis_Flow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Products & Workup Paracetamol Paracetamol (p-hydroxyacetanilide) Deprotonation Deprotonation of Paracetamol Paracetamol->Deprotonation Base Base (e.g., K₂CO₃, NaOEt) Base->Deprotonation EthylHalide Ethyl Halide (e.g., C₂H₅I, C₂H₅Br) SN2 SN2 Nucleophilic Attack EthylHalide->SN2 Deprotonation->SN2 Forms Phenoxide This compound Crude this compound SN2->this compound Forms Ether Linkage Purification Purification (Recrystallization) This compound->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Logical workflow for the Williamson ether synthesis of this compound.

This protocol is a composite of common laboratory procedures.[8][9][10]

Materials and Reagents:

  • Paracetamol (Acetaminophen)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl Iodide (Iodoethane) or Bromoethane

  • 2-Butanone (Methyl Ethyl Ketone, MEK)

  • 5% Sodium Hydroxide (NaOH) solution

  • tert-Butyl methyl ether (TBME) or Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Calcium Chloride (CaCl₂)

  • Water

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Vacuum filtration apparatus (Büchner funnel)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator (optional)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add paracetamol, finely powdered anhydrous potassium carbonate, and 2-butanone.[8][9]

  • Add ethyl iodide to the mixture.[9]

  • Add a magnetic stir bar, attach a reflux condenser, and ensure cooling water is flowing.

  • Reflux: Heat the mixture to reflux with constant stirring. Maintain reflux for approximately 1 hour.[8][9] The timing should begin once the solution is actively boiling.

  • Work-up and Extraction:

    • After the reflux period, cool the reaction mixture to room temperature.[10]

    • Filter the mixture to remove the solid potassium carbonate.[10]

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic phase with 5% aqueous NaOH solution to remove any unreacted paracetamol.[9][10]

    • Separate the layers and wash the organic layer with brine.[9]

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).[9][10]

    • Decant or filter the dried solution into a pre-weighed flask.

    • Remove the solvent (2-butanone and ether) using a rotary evaporator or by gentle heating in a fume hood.[9][10]

  • Purification:

    • The resulting crude solid is this compound.

    • Purify the crude product by recrystallization from water or an ethanol-water mixture.[4][9]

    • Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.

  • Isolation and Characterization:

    • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the crystals completely and record the final mass and melting point.

The following table summarizes typical quantities and conditions used in laboratory-scale synthesis.

ParameterValue (Example 1)[9]Value (Example 2)[8]Value (Example 3)[10]
Reagents
Paracetamol500 mg (3.31 mmol)220 mg (1.45 mmol)1.5 g (9.92 mmol)
Potassium Carbonate (K₂CO₃)665 mg (4.81 mmol)280 mg (2.03 mmol)2.5 g (18.1 mmol)
Ethyl Iodide (C₂H₅I)0.64 mL (8.0 mmol)0.28 mL (3.5 mmol)12 mmol
2-Butanone (Solvent)7 mL3.0 mL15 mL
Reaction Conditions
Reaction Time1 hour1 hour1 hour
Reaction TemperatureReflux (~80 °C)Reflux (~80 °C)Reflux (~80 °C)
Product
Theoretical Yield~593 mg~260 mg~1.78 g
Melting Point (Literature)134-136 °C134-136 °C134-136 °C
Amide Synthesis from p-Phenetidine

An alternative route to this compound involves the formation of the amide bond as the final step. This is achieved by acetylating p-phenetidine (p-ethoxyaniline) with acetic anhydride.

Amide_Synthesis p_phenetidine p-Phenetidine (p-ethoxyaniline) reaction Nucleophilic Acyl Substitution p_phenetidine->reaction acetic_anhydride Acetic Anhydride acetic_anhydride->reaction This compound This compound reaction->this compound acetic_acid Acetic Acid (Byproduct) reaction->acetic_acid

Caption: Reaction diagram for the amide synthesis of this compound.

This protocol is based on established laboratory methods.[11]

Materials and Reagents:

  • p-Phenetidine (p-ethoxyaniline)

  • Acetic Anhydride

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Acetate (CH₃COONa) solution

  • Activated Carbon

  • Water

Equipment:

  • Erlenmeyer flasks

  • Hot plate

  • Pipette filtration setup

  • Ice-water bath

  • Vacuum filtration apparatus (Büchner funnel)

Procedure:

  • Amine Dissolution: In an Erlenmeyer flask, dissolve p-phenetidine in water with a few drops of concentrated HCl. The acid protonates the amine, forming a soluble salt.

  • Decolorization: Add a small amount of activated carbon to the solution, swirl, and heat gently for a few minutes to remove colored impurities.

  • Filtration: Remove the activated carbon by hot filtration, collecting the clear filtrate in a clean flask.

  • Acetylation:

    • Warm the filtrate and add acetic anhydride while swirling.

    • Immediately add a solution of sodium acetate. The sodium acetate acts as a buffer to neutralize the HCl and catalyze the reaction.

  • Crystallization: Swirl the mixture vigorously. The this compound will begin to precipitate. Cool the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crude this compound crystals by vacuum filtration, washing with cold water.

  • Purification: The product can be further purified by recrystallization if necessary.

ParameterValue (Example)[11]
Reagents
p-Phenetidine0.20 g (1.46 mmol)
Water3.50 mL
Conc. HCl~4 drops
Acetic Anhydride0.20 mL (2.20 mmol)
Product
Theoretical Yield~261 mg
Melting Point (Literature)134-136 °C

Conclusion

The history of this compound's discovery, widespread use, and eventual withdrawal provides valuable lessons in drug development, particularly concerning long-term safety and the importance of understanding metabolic pathways. The synthesis of this compound remains a classic and instructive example in organic chemistry education, demonstrating fundamental reactions such as the Williamson ether synthesis and nucleophilic acyl substitution. The detailed protocols and data presented in this guide offer a technical foundation for researchers interested in the historical context and practical synthesis of this noteworthy pharmaceutical compound.

References

The Analgesic Enigma of Phenacetin: A Deep Dive into its Core Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Elberfeld, Germany (Retroactively) – Phenacetin, a once-popular analgesic and antipyretic, presents a fascinating case study in drug metabolism and multimodal mechanisms of action. While its use has been largely discontinued due to safety concerns, a thorough understanding of its analgesic properties remains highly relevant for researchers, scientists, and drug development professionals. This technical guide elucidates the intricate pathways through which this compound exerts its pain-relieving effects, focusing on the pivotal role of its metabolites.

This compound's analgesic activity is not primarily a direct effect of the parent compound itself, but rather the result of its extensive in vivo biotransformation.[1][2][3][4][5] The majority of its therapeutic action is mediated by its principal active metabolite, paracetamol (acetaminophen), with contributions and toxicological considerations arising from other metabolic byproducts.[1][2][3][4][5]

Metabolic Conversion: The Genesis of Analgesia and Toxicity

Upon oral administration, this compound undergoes significant first-pass metabolism in the liver.[6] The two primary metabolic pathways are O-deethylation to form paracetamol, the main contributor to analgesia, and N-deacetylation to produce p-phenetidine, a metabolite linked to the drug's toxic profile, including nephrotoxicity and methemoglobinemia.[1][5][7][8] A minor fraction of the paracetamol formed can be further metabolized to the reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI), particularly in cases of overdose.[5][9]

Metabolic Pathways of this compound This compound This compound paracetamol Paracetamol (Acetaminophen) (Active Analgesic) This compound->paracetamol O-deethylation p_phenetidine p-Phenetidine (Toxic Metabolite) This compound->p_phenetidine napqi NAPQI (Toxic Intermediate) paracetamol->napqi Oxidation cyp1a2 CYP1A2 cyp1a2->this compound:n cyp2e1 CYP2E1 cyp2e1->paracetamol:n deacetylation N-deacetylation deacetylation->this compound:n

Figure 1: Metabolic conversion of this compound.

The Multifaceted Analgesic Mechanism of Paracetamol

The analgesic action of paracetamol, and by extension this compound, is complex and not fully elucidated, involving central and peripheral mechanisms. The leading hypotheses are:

Modulation of the Cyclooxygenase (COX) Pathway

Paracetamol is a weak inhibitor of both COX-1 and COX-2 enzymes in peripheral tissues, which distinguishes it from traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[7][10] Its primary action is believed to be the inhibition of a specific splice variant of COX-1, often referred to as COX-3, which is predominantly expressed in the central nervous system.[11] However, the clinical relevance of COX-3 inhibition is still debated.[10][12]

An alternative and compelling theory suggests that paracetamol's COX-inhibitory activity is dependent on the cellular peroxide tone. In environments with low levels of peroxides, such as the central nervous system, paracetamol can effectively reduce the peroxidase (POX) site of the COX enzyme, thereby inhibiting its activity.[13] In inflammatory sites with high peroxide levels, this inhibitory effect is diminished, explaining paracetamol's weak anti-inflammatory properties.[13]

The metabolite p-phenetidine has been shown to be a more potent inhibitor of COX-2 than this compound or paracetamol, and at higher concentrations, it can also reduce COX-2 expression.[7][14] This potent inhibition of prostaglandin synthesis in the kidney by p-phenetidine may contribute to the renal papillary necrosis associated with chronic this compound use.[7][14]

Paracetamol's Interaction with the COX Pathway arachidonic_acid Arachidonic Acid cox_enzymes COX-1 & COX-2 (Peroxidase Site) arachidonic_acid->cox_enzymes prostaglandins Prostaglandins (Pain and Fever) cox_enzymes->prostaglandins paracetamol Paracetamol paracetamol->cox_enzymes Inhibition in low peroxide environment (CNS)

Figure 2: Paracetamol's proposed mechanism on COX enzymes.
Engagement of the Endocannabinoid System

A significant portion of paracetamol's analgesic effect is now attributed to its interaction with the endocannabinoid system.[6] In the brain, paracetamol is deacetylated to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404).[9][13]

AM404 is a multifaceted molecule that acts as:

  • A weak agonist of cannabinoid receptors CB1 and CB2.[9]

  • An inhibitor of the anandamide transporter, leading to increased levels of the endogenous cannabinoid anandamide.[9]

  • A potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel.[9]

This indirect activation of the endocannabinoid system is believed to play a crucial role in the central analgesic effects of paracetamol.[15][16]

Paracetamol and the Endocannabinoid System paracetamol Paracetamol p_aminophenol p-Aminophenol paracetamol->p_aminophenol Deacetylation (in brain) am404 AM404 p_aminophenol->am404 Conjugation with Arachidonic Acid cb1_receptor CB1 Receptor am404->cb1_receptor Indirect Activation faah FAAH faah->p_aminophenol:e analgesia Analgesia cb1_receptor->analgesia

Figure 3: Formation and action of AM404.
Activation of Descending Serotonergic Pathways

There is substantial evidence that the analgesic effects of paracetamol are mediated by the activation of descending serotonergic (5-HT) pathways from the brainstem to the spinal cord.[10][12][13] This descending inhibition modulates nociceptive signaling at the spinal level. The precise mechanism by which paracetamol activates these pathways is not fully understood but may be linked to its effects on the endocannabinoid system, as there is significant crosstalk between the two systems.[15][16]

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics and analgesic activity of this compound and its metabolites.

Table 1: Pharmacokinetic Parameters

ParameterThis compoundParacetamol (from this compound)
Systemic Bioavailability Low (significant first-pass effect)[6]~75%[13][17]
Plasma Half-life 37 - 74 minutes[6]1.5 - 2.5 hours[13][17]
Volume of Distribution 1.0 - 2.1 L/kg[6]N/A
Primary Route of Elimination Hepatic metabolism[13][17]Renal excretion of conjugates (55% glucuronide, 30% sulfate)[13][17]

Table 2: Analgesic and COX-Inhibitory Activity

CompoundAssayResult
This compound Trypsin Hyperalgesic Assay (oral)ED50: 114 ± 36.2 mg/kg[18]
Kaolin Hyperalgesic Assay (oral)ED50: 107 ± 11.5 mg/kg[18]
Formalin Test (50 mg/kg)Attenuated pain response[19]
Paracetamol Formalin Test (50 mg/kg)Attenuated pain response[19]
p-Phenetidine COX-1 Inhibition (in vitro)Less potent than indomethacin[14]
COX-2 Inhibition (in vitro)More potent than indomethacin, with preference for COX-2[14]

Experimental Protocols

Acetic Acid-Induced Writhing Test

This is a common method for evaluating peripheral analgesic activity.

Methodology:

  • Rodents (typically mice) are divided into control and test groups.[1][20]

  • The test compound (e.g., this compound) or vehicle is administered, usually orally or intraperitoneally.[1][20]

  • After a set absorption time (e.g., 30-60 minutes), a dilute solution of acetic acid (e.g., 0.6-1%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).[1][3][20]

  • The number of writhes is counted for a defined period (e.g., 10-20 minutes).[1][20]

  • A reduction in the number of writhes in the test group compared to the control group indicates analgesic activity.[1][20]

Acetic Acid-Induced Writhing Test Workflow start Start administer_drug Administer Test Compound or Vehicle to Mice start->administer_drug wait Absorption Period (30-60 min) administer_drug->wait inject_acetic_acid Inject Acetic Acid (IP) wait->inject_acetic_acid observe Observe and Count Writhes (10-20 min) inject_acetic_acid->observe analyze Analyze Data: Compare Test vs. Control observe->analyze end End analyze->end

Figure 4: Workflow for the acetic acid-induced writhing test.
Hot Plate Test

This method is used to assess centrally mediated analgesia.

Methodology:

  • The hot plate apparatus is maintained at a constant temperature (e.g., 52-55°C).[7][21]

  • A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each animal before drug administration.[9][10]

  • The test compound or vehicle is administered.

  • At specific time points after administration, the animal is placed on the hot plate, and the latency to the nociceptive response is recorded.[9][10]

  • An increase in the response latency indicates analgesia. A cut-off time is employed to prevent tissue damage.[7][10]

Radiant Heat Tail-Flick Test

This is another common test for centrally acting analgesics that measures a spinal reflex.

Methodology:

  • The rodent is gently restrained with its tail exposed.[22][23]

  • A focused beam of radiant heat is applied to a specific portion of the tail.[22][23]

  • The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.[22][24]

  • Baseline latencies are measured before drug administration.

  • The test is repeated at intervals after administration of the test compound or vehicle.[10]

  • An increase in tail-flick latency indicates an analgesic effect. A cut-off time is used to prevent injury.[10][22]

In Vitro COX Inhibition Assay

This assay determines the inhibitory activity of a compound on COX-1 and COX-2 enzymes.

Methodology:

  • Purified COX-1 or COX-2 enzyme is incubated with a buffer containing necessary co-factors (e.g., hematin, epinephrine).[25]

  • The test compound (e.g., this compound, p-phenetidine) at various concentrations is added and pre-incubated with the enzyme.[25]

  • The enzymatic reaction is initiated by adding arachidonic acid as the substrate.[25]

  • The production of a specific prostaglandin, such as PGE2, is measured over time using methods like ELISA or LC-MS/MS.[25][26]

  • The concentration of the test compound that inhibits enzyme activity by 50% (IC50) is calculated.[25]

Conclusion

The analgesic mechanism of this compound is a classic example of a prodrug whose therapeutic and toxic effects are mediated by its metabolites. The primary analgesic activity stems from its conversion to paracetamol, which exerts its effects through a combination of central COX inhibition, modulation of the endocannabinoid system via its metabolite AM404, and activation of descending serotonergic pathways. Concurrently, the metabolite p-phenetidine contributes to the drug's toxicity and may also possess COX-inhibitory properties. A comprehensive understanding of these intricate pathways is crucial for the rational design of novel analgesics with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Phenacetin Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of phenacetin (N-(4-ethoxyphenyl)acetamide), a once widely used analgesic and antipyretic. Although its use in human medicine has been discontinued in many countries due to its adverse effects, this compound remains a compound of interest in research, particularly as a reference standard and in toxicological studies. This document consolidates key data on its crystalline structure, solubility, and spectroscopic characteristics. Detailed experimental protocols for its synthesis and analysis are also presented to support laboratory research.

Introduction

This compound was first introduced into medical use in 1887 as a non-opioid analgesic and fever-reducing agent. It is a white, crystalline solid that is sparingly soluble in water but more soluble in organic solvents. Chemically, it is an acetamide derivative of p-ethoxyaniline.[1] While effective, its metabolism to reactive intermediates has been linked to nephrotoxicity and other adverse effects, leading to its withdrawal from the market in many regions.[2][3] This guide serves as a technical resource, providing detailed information on the fundamental properties of this compound crystals.

Physical Properties

This compound exists as odorless, white, glistening crystalline scales or a fine white crystalline powder with a slightly bitter taste.[4][5] It is stable in air.[1][]

Tabulated Physical Data

The following tables summarize the key physical properties of this compound crystals.

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₃NO₂[7]
Molecular Weight179.22 g/mol [1][7]
Melting Point133-136 °C[5][7]
Boiling Point132 °C at 4 mmHg[5][7]
Density (predicted)1.125 g/cm³[]
Refractive Index1.5710[5][7]
pKa2.2 (H₂O, uncertain); 3.5 (aqueous acetone, uncertain)[5][7]
LogP (Octanol/Water Partition Coefficient)1.58[5][8]
Water Solubility0.076 g/100 mL[5][7]
Solubility

This compound's solubility is a critical parameter in its formulation and biological absorption. While poorly soluble in water, it dissolves more readily in organic solvents, particularly at elevated temperatures.[9]

SolventSolubilityReference(s)
Cold Water1 g in 1310 mL[10][11]
Boiling Water1 g in 82 mL[10][11]
Cold Ethanol1 g in 15 mL[10][11]
Boiling Ethanol1 g in 2.8 mL[10][11]
Chloroform1 g in 14 mL; Slightly soluble[][10][11]
Diethyl Ether1 g in 90 mL[10][11]
GlycerolSoluble[5][10]
AcetoneSoluble[5][10]
MethanolSlightly soluble[]
BenzeneSlightly soluble[5][10]

Chemical Properties

This compound is a member of the acetamide class of compounds and is an aromatic ether.[5] It is incompatible with strong oxidizing agents and strong acids.[5][8]

Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its ethoxy, phenyl, acetamide, and acetyl functional groups.[12] The spectrum is typically recorded in deuterated chloroform (CDCl₃).

Chemical Shift (ppm)MultiplicityIntegrationAssignmentReference(s)
~8.0Broad Singlet1HNH (Amide)[13]
~7.3Doublet2HAr-H (ortho to NHCOCH₃)
~6.8Doublet2HAr-H (ortho to OCH₂CH₃)
~4.0Quartet2HOCH₂CH₃
~2.1Singlet3HCOCH₃
~1.4Triplet3HOCH₂CH₃

The infrared (IR) spectrum of this compound shows characteristic absorption bands for its functional groups. The spectrum can be obtained for crystalline powder or solutions.[14][15]

Wavenumber (cm⁻¹)Functional GroupReference(s)
~3325N-H Stretch
~1660C=O Stretch (Amide I)[14]
~1564N-H Bend[15]
~1508C-H Asymmetric Stretch (Aromatic)[15]
~1240C-O Stretch (Aromatic Ether)[14]

This compound exhibits maximum absorbance in the ultraviolet region.

Solventλmax (nm)Reference(s)
Ethanol250[4][16]
Chloroform & Isooctane285[4]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from acetaminophen.[17][18]

Materials:

  • Acetaminophen

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl Iodide or Bromoethane

  • 2-Butanone (Methyl Ethyl Ketone)

  • tert-Butyl methyl ether (TBME)

  • 5% Sodium Hydroxide (NaOH) solution

  • Brine

  • Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)

  • Water

Procedure:

  • To a round-bottom flask, add acetaminophen, anhydrous potassium carbonate, and 2-butanone.

  • Add ethyl iodide to the mixture.

  • Heat the reaction mixture at reflux for 1 hour.

  • After cooling, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with TBME.

  • Wash the combined organic layers with 5% NaOH solution to remove any unreacted acetaminophen.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous calcium chloride or sodium sulfate.

  • Filter or decant the drying agent and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude this compound from hot water to yield purified crystals.

Characterization by Melting Point Determination

Procedure:

  • Place a small amount of the dried, recrystallized this compound into a capillary tube.

  • Use a melting point apparatus to determine the melting point range of the crystals.

  • Compare the observed melting point with the literature value (133-136 °C) to assess purity.

Visualizations

Synthesis of this compound

G cluster_0 Williamson Ether Synthesis Acetaminophen Acetaminophen Phenoxide Phenoxide Intermediate Acetaminophen->Phenoxide K₂CO₃ (Base) This compound This compound Phenoxide->this compound Ethyl Iodide (CH₃CH₂I)

Caption: Williamson Ether Synthesis of this compound.

Metabolic Pathway of this compound

G cluster_1 This compound Metabolism This compound This compound Acetaminophen Acetaminophen (Paracetamol) (Major Metabolite) This compound->Acetaminophen O-deethylation p_Phenetidine p-Phenetidine (Minor Metabolite) This compound->p_Phenetidine N-deacetylation NAPQI N-acetyl-p-benzoquinone imine (Reactive Metabolite) Acetaminophen->NAPQI Oxidation Toxicity Toxicity (Nephrotoxicity, etc.) NAPQI->Toxicity

Caption: Metabolic Pathway of this compound.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of this compound crystals. The tabulated data, experimental protocols, and visualizations offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. While no longer in widespread clinical use, a thorough understanding of this compound's properties remains essential for its use as a reference compound and for ongoing toxicological and metabolic research.

References

Technical Guide: The Metabolic Conversion of Phenacetin to Paracetamol (Acetaminophen)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenacetin, a once-common analgesic and antipyretic, serves as a classic prodrug, exerting its therapeutic effects primarily through its major active metabolite, paracetamol (acetaminophen). The metabolic conversion is a critical process governed by the cytochrome P450 (CYP) superfamily of enzymes, predominantly CYP1A2. Understanding this biotransformation is fundamental for toxicology, drug-drug interaction studies, and the development of safer pharmaceuticals. This guide provides a detailed technical overview of the core metabolic pathway, quantitative kinetic data, comprehensive experimental protocols, and visual representations of the biochemical and experimental workflows.

Core Metabolic Pathway: this compound O-Deethylation

The principal metabolic route for this compound is O-deethylation, which cleaves the ethyl group from the ether linkage to form paracetamol and acetaldehyde.[1] This reaction is a Phase I oxidative process primarily catalyzed by hepatic microsomal enzymes.

Key Enzymes Involved:

  • Cytochrome P450 1A2 (CYP1A2): This is the primary enzyme responsible for the O-deethylation of this compound in humans.[2][3][4] Its high affinity and catalytic efficiency make this compound a recommended probe substrate for assessing CYP1A2 activity.[3]

  • Cytochrome P450 1A1 (CYP1A1): While capable of metabolizing this compound, CYP1A1 exhibits significantly lower catalytic efficiency compared to CYP1A2.[5]

  • Other CYP Isoforms: Other enzymes, including CYP2A13, CYP2E1, and CYP3A4, have also been shown to contribute to this compound metabolism, particularly at higher substrate concentrations or in the absence of CYP1A2 activity.[6][7][8]

This compound can also undergo other metabolic transformations, including N-hydroxylation and deacetylation, which can lead to the formation of reactive, toxic metabolites.[9][10] The primary O-deethylation pathway is generally considered a detoxification step, as it leads to the formation of the therapeutically active and less toxic paracetamol. However, paracetamol itself can be further metabolized to a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI), especially at high doses.[11][12]

Phenacetin_Metabolism This compound This compound paracetamol Paracetamol (Acetaminophen) This compound->paracetamol acetaldehyde Acetaldehyde This compound->acetaldehyde phaseII Phase II Conjugates (Glucuronide, Sulfate) paracetamol->phaseII Glucuronidation (UGTs) Sulfation (SULTs) napqi NAPQI (N-acetyl-p-benzoquinone imine) [Toxic Metabolite] paracetamol->napqi Oxidation (CYP2E1, etc.) detox Glutathione Conjugates (Detoxification) napqi->detox Conjugation (GSH)

Caption: Metabolic pathway of this compound to paracetamol and its subsequent metabolites.

Quantitative Data on this compound Metabolism

The kinetics of this compound O-deethylation vary significantly across different CYP isoforms and species. This quantitative data is crucial for predicting metabolic rates and potential drug interactions.

Table 1: Kinetic Parameters of Human CYP450 Isoforms for this compound O-Deethylation

Enzyme Km (μM) kcat (min⁻¹) Catalytic Efficiency (kcat/Km) Reference
CYP1A2 ~8-fold lower than CYP1A1 ~2.5-fold higher than CYP1A1 ~18-fold higher than CYP1A1 [5]
CYP2A13 10.7 3.8 0.355 [6]
CYP2A6 (mutant) 10.3 2.9 0.282 [6]
Human Liver Microsomes (Low Km) 68 N/A N/A [2]

| Human Liver Microsomes (High Km) | 7691 | N/A | N/A |[2] |

Table 2: Kinetic Parameters of this compound O-Deethylation in Animal Liver Microsomes

Species Km (μM) Vmax (nmol/min/mg protein) Reference
Rat 54 0.0015 [3]

| Mouse | 74 | 0.005 |[3] |

Table 3: Pharmacokinetic Parameters of this compound in Humans (250 mg IV dose)

Parameter Value Range Reference
Elimination Half-Life (t½) 37 - 74 minutes [13]

| Volume of Distribution (Vd) | 1.0 - 2.1 L/kg |[13] |

Experimental Protocols

Studying the metabolism of this compound typically involves in vitro assays with liver microsomes or recombinant enzymes, followed by analytical quantification of the parent drug and its metabolite.

Protocol 1: In Vitro this compound O-Deethylation Assay using Human Liver Microsomes

This protocol is adapted from established methods for assessing CYP1A2 activity.[5][14]

1. Reagents and Materials:

  • Human Liver Microsomes (HLM)

  • This compound stock solution (e.g., in DMSO or ethanol)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+) or NADPH stock solution

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • Acetonitrile (ACN) with internal standard (e.g., deuterated paracetamol)

  • 96-well incubation plates, centrifuge

2. Incubation Procedure:

  • Prepare a master mix containing phosphate buffer, MgCl₂, and the NADPH regenerating system.

  • Add HLM to the master mix to a final protein concentration of 0.1-0.5 mg/mL. Pre-warm the mixture at 37°C for 5 minutes.

  • Add this compound to the wells to achieve the desired final concentrations (e.g., 40 µM, near the Km value).

  • Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM).

  • Incubate at 37°C for a specified time (e.g., 10-30 minutes). The reaction should be within the linear range for metabolite formation.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.

3. Sample Processing:

  • Seal the plate and vortex thoroughly.

  • Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a new 96-well plate for analysis by HPLC or LC-MS/MS.

Protocol 2: Quantification of Paracetamol by HPLC

This protocol outlines a general method for the chromatographic separation and quantification of paracetamol.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of water (with 0.1% formic acid) and acetonitrile. An isocratic or gradient elution can be used. For example, an isocratic method could be 80:20 Water:Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Detection: UV absorbance at ~245 nm.

3. Quantification:

  • Generate a standard curve by injecting known concentrations of paracetamol and the internal standard.

  • Plot the peak area ratio (paracetamol/internal standard) against the concentration of paracetamol.

  • Calculate the concentration of paracetamol in the experimental samples by interpolating their peak area ratios from the standard curve.

Experimental_Workflow prep 1. Prepare Incubation Mix (Buffer, Microsomes, NADPH System) pre_inc 2. Pre-incubate at 37°C prep->pre_inc add_sub 3. Add this compound (Substrate) pre_inc->add_sub start_rxn 4. Initiate Reaction (Add NADPH) add_sub->start_rxn incubate 5. Incubate at 37°C (10-30 min) start_rxn->incubate stop_rxn 6. Terminate Reaction (Add cold Acetonitrile + IS) incubate->stop_rxn centrifuge 7. Centrifuge to Pellet Protein stop_rxn->centrifuge analyze 8. Analyze Supernatant (HPLC or LC-MS/MS) centrifuge->analyze

Caption: General experimental workflow for an in vitro this compound metabolism assay.

References

The Bitter Pill: A Technical Review of Phenacetin's Market Withdrawal

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the historical, toxicological, and regulatory context surrounding the discontinuation of a once-common analgesic.

For Immediate Release

This whitepaper provides a comprehensive technical overview of the historical context surrounding the withdrawal of phenacetin from the pharmaceutical market. Aimed at researchers, scientists, and drug development professionals, this document delves into the key scientific evidence and regulatory actions that led to the cessation of its use. It details the toxicological findings, particularly nephrotoxicity and carcinogenicity, supported by quantitative data from pivotal studies, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Introduction: The Rise and Fall of a Household Analgesic

Introduced in 1887, this compound was a widely used over-the-counter analgesic and antipyretic for nearly a century.[1][2][3] Often formulated in combination with aspirin and caffeine, it was a common remedy for pain and fever. However, mounting evidence of severe adverse effects, primarily kidney damage (analgesic nephropathy) and cancer, led to its gradual withdrawal from markets worldwide.[4][5] This document will explore the scientific journey that unmasked the dark side of this once-popular medication.

Regulatory Timeline of this compound's Withdrawal

The prohibition of this compound was a global effort, with various countries taking action as the scientific evidence of its dangers became irrefutable. Canada was among the first to act, withdrawing this compound from the market in 1978.[1] The United Kingdom followed suit in 1980, and the United States Food and Drug Administration (FDA) ordered its removal in November 1983, citing its carcinogenic and kidney-damaging properties.[1][4][5] Other countries, including Australia (1977), Germany (1986), and Belgium (1987), also banned the substance.[1]

The Core of the Controversy: Nephrotoxicity and Carcinogenicity

The primary drivers for the withdrawal of this compound were its strong association with two severe and often fatal conditions: analgesic nephropathy and urothelial carcinoma.

Analgesic Nephropathy: A Unique Form of Kidney Damage

Analgesic nephropathy is a chronic kidney disease characterized by papillary necrosis and interstitial nephritis.[6][7] The long-term and excessive use of analgesic mixtures containing this compound was identified as the primary cause of this condition.

Numerous case-control studies established a strong link between this compound consumption and the risk of developing analgesic nephropathy. A landmark Australian study demonstrated a relative risk of 17 (95% CI, 8.5 to 34.7) for developing analgesic nephropathy in individuals who consumed large quantities of this compound-containing analgesics.[8]

Study (Year)PopulationKey Finding
McCredie et al. (1988) Australian bladder cancer patientsLifetime use of 0.1 kg or more of this compound was associated with a significant 2-fold increased risk of bladder cancer.[1]
Piper et al. (1986) US bladder cancer patientsHeavy, daily use of this compound-containing analgesics was associated with a non-significant increased risk of bladder cancer.[1]
McLaughlin et al. (1984) US kidney cancer patientsReported an increased risk of kidney cancer among regular users of this compound-containing preparations, though the findings were not statistically significant.[1]
Australian Study (McCredie et al., 1993) Australian renal pelvis and ureter cancer patientsShowed a highly increased relative risk and a strong, statistically significant dose-response relationship between this compound consumption and cancers of the renal pelvis and ureter.[1]
Swiss Prospective Study (Dubach et al., 1991) 623 healthy women using this compound-containing analgesics and 621 non-usersOver 20 years, this compound users had a relative risk of 16.1 for death from urologic or renal disease.[9]
Carcinogenicity: A Clear and Present Danger

The International Agency for Research on Cancer (IARC) has classified this compound as a Group 1 carcinogen, meaning it is carcinogenic to humans.[1] The primary cancer associated with this compound use is urothelial carcinoma, particularly of the renal pelvis.[3][4]

Case-control studies have consistently demonstrated a positive association between the use of this compound-containing analgesics and cancers of the renal pelvis and bladder, with relative risks ranging from 2.4 to over 6.[10][11] A population-based case-control study in New South Wales, Australia, found that this compound/aspirin compound analgesics increased the risk of renal pelvic cancer by a factor of 12.2 (95% CI 6.8-22.2).[12]

Animal studies provided crucial supporting evidence. Long-term feeding of this compound to rats and mice induced both benign and malignant tumors of the urinary tract.[1][13]

Study (Year)Animal ModelKey Finding
Isaka et al. (1979) RatsDietary administration of this compound caused benign and malignant tumors of the urinary tract and nasal cavity.[1][13]
Johansson (1981) Male RatsA mixture of this compound, phenazone, and caffeine caused liver cancer. This compound alone or with phenazone slightly increased kidney tumors.[13][14]

Mechanistic Insights into this compound Toxicity

The toxicity of this compound is not due to the parent compound itself but rather to its metabolic products.

Metabolic Activation

This compound is primarily metabolized in the liver. The major pathway involves O-deethylation to form paracetamol (acetaminophen), which is the clinically relevant analgesic.[4] However, a minor but critical pathway involves the deacetylation of this compound to the carcinogenic metabolite, p-phenetidine.[4] Furthermore, the paracetamol formed can be bioactivated by cyclooxygenases in the kidney to N-acetyl-p-benzoquinoneimine (NAPQI), a reactive metabolite that depletes cellular glutathione and leads to oxidative damage.[6]

G This compound Metabolic Pathways This compound This compound paracetamol Paracetamol (Acetaminophen) This compound->paracetamol O-deethylation (Major Pathway) p_phenetidine p-Phenetidine (Carcinogenic) This compound->p_phenetidine Deacetylation (Minor Pathway) napqi NAPQI (Reactive Metabolite) paracetamol->napqi Bioactivation (Cyclooxygenase in Kidney) cell_damage Cell Damage & Necrosis p_phenetidine->cell_damage glutathione_depletion Glutathione Depletion napqi->glutathione_depletion oxidative_stress Oxidative Stress glutathione_depletion->oxidative_stress oxidative_stress->cell_damage

This compound's metabolic activation pathways.
Signaling Pathways to Toxicity

The reactive metabolites of this compound are thought to initiate a cascade of cellular events leading to nephrotoxicity and carcinogenesis. The depletion of glutathione by NAPQI leads to increased oxidative stress, lipid peroxidation, and damage to cellular macromolecules, including DNA. This can trigger apoptotic and necrotic cell death pathways in the renal papilla. The carcinogenic metabolite, p-phenetidine, is believed to act as a tumor initiator.

G Signaling Pathways in this compound-Induced Toxicity phenacetin_metabolites Reactive Metabolites (NAPQI, p-phenetidine) dna_damage DNA Damage & Adduct Formation phenacetin_metabolites->dna_damage oxidative_stress Oxidative Stress phenacetin_metabolites->oxidative_stress cell_proliferation Cell Proliferation dna_damage->cell_proliferation apoptosis Apoptosis oxidative_stress->apoptosis necrosis Necrosis oxidative_stress->necrosis tumor_initiation Tumor Initiation cell_proliferation->tumor_initiation carcinogenesis Carcinogenesis tumor_initiation->carcinogenesis

Cellular pathways to this compound toxicity.

Key Experimental Protocols

The following summarizes the methodology of a pivotal animal study that provided strong evidence for the carcinogenicity of this compound.

Long-Term Feeding Study in Rats (Isaka et al., 1979)
  • Objective: To assess the carcinogenicity of this compound in Sprague-Dawley rats.

  • Methodology:

    • Animal Model: Male and female Sprague-Dawley rats.

    • Dietary Administration: Two groups of 50 male and 50 female rats were fed diets containing either 2.5% or 1.25% this compound for 18 months. This was followed by a 6-month period on a basal diet.

    • Control Group: A control group of 65 male and 65 female rats received only the basal diet for 24 months.

    • Endpoint: Animals were monitored for tumor development. Surviving animals were sacrificed at 24 months, and all animals underwent histopathological examination of their organs.

  • Results: A high incidence of neoplasms was observed in the this compound-fed groups. In the 2.5% this compound group, 96.3% of males and 77.8% of females developed tumors. In the 1.25% group, the rates were 90.9% for males and 76.0% for females. The tumors were predominantly located in the nasal cavity and urinary tract.[15]

G Workflow of Isaka et al. (1979) Carcinogenicity Study start Start animal_selection Select Sprague-Dawley Rats (Male & Female) start->animal_selection group_assignment Assign to Groups: - 2.5% this compound Diet - 1.25% this compound Diet - Control (Basal Diet) animal_selection->group_assignment feeding_period 18-Month Dietary Administration group_assignment->feeding_period basal_diet_period 6-Month Basal Diet Period feeding_period->basal_diet_period monitoring Monitor for Tumor Development basal_diet_period->monitoring sacrifice Sacrifice at 24 Months monitoring->sacrifice histopathology Histopathological Examination sacrifice->histopathology end End histopathology->end

Isaka et al. (1979) experimental workflow.

Conclusion

The withdrawal of this compound from the market serves as a critical case study in pharmacovigilance and the importance of post-market surveillance. The convergence of evidence from epidemiological studies, animal models, and mechanistic research unequivocally demonstrated the significant risks of nephrotoxicity and carcinogenicity associated with long-term this compound use. This body of work not only led to the removal of a harmful drug but also advanced our understanding of chemically-induced kidney disease and cancer. The lessons learned from the this compound story continue to inform modern drug development and regulatory practices, emphasizing the paramount importance of patient safety.

References

The Dawn of Synthetic Fever Relief: An In-depth Technical Guide to the Early Research on Phenacetin's Antipyretic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacetin, N-(4-ethoxyphenyl)acetamide, holds a significant place in the history of pharmacology as one of the first synthetic drugs to demonstrate potent antipyretic (fever-reducing) and analgesic (pain-relieving) properties. Introduced in 1887 by the German company Bayer, it quickly became a widely used remedy for fever and pain, predating the advent of many modern pharmaceuticals.[1][2] This technical guide delves into the early research that established this compound's efficacy as a fever reducer, focusing on the foundational experiments, the quantitative data they produced, and the nascent understanding of its mechanism of action in the late 19th and early 20th centuries. For decades, it was a common component in over-the-counter remedies, often combined with aspirin and caffeine in "A.P.C." tablets, before its use was curtailed in the 1970s and 1980s due to concerns about nephrotoxicity and carcinogenicity with long-term use.[3][4]

The Pioneering Research of Hinsberg and Kast (1887)

Experimental Protocols

The experimental methodologies of the late 19th century lacked the sophisticated controls and statistical analyses of modern clinical trials. However, the core principles of observing physiological changes in response to a substance were central to these early investigations.

Preclinical Observations:

  • Animal Models: Early studies on new chemical entities typically involved administration to various animal species to observe for overt toxic effects and therapeutic potential. For antipyretic testing, fever would be artificially induced in animals, often through the injection of pyrogenic substances (e.g., bacterial cultures or toxins).

  • Dosage Administration: this compound, a crystalline powder, would have been administered orally, likely as a suspension or mixed with food or water. Doses would have been varied to establish a therapeutic range and identify toxic levels.

  • Temperature Measurement: Rectal temperature measurements would have been taken at regular intervals before and after the administration of this compound to track its effect on the febrile state.

Early Clinical Observations: Following promising results in animal models, Hinsberg and Kast, along with other clinicians of the era, would have administered this compound to patients suffering from febrile illnesses such as typhoid fever, pneumonia, and influenza.

  • Patient Selection: Patients with high fevers from various infectious diseases were the primary subjects for these initial clinical evaluations.

  • Dosage and Administration: this compound was typically administered as a powder, often in doses ranging from 0.5 to 1.0 grams, repeated several times a day as needed to control fever.[4]

  • Monitoring: Clinical observations focused on the reduction in body temperature, as well as any effects on pulse rate, respiration, and the patient's general well-being. Side effects, such as sweating or changes in urine color, were also noted.

Quantitative Data from Early Clinical Observations

While precise, large-scale clinical trial data with statistical analysis is a product of the 20th century, early publications on this compound's effects often included case reports with specific temperature readings. These reports consistently demonstrated a significant reduction in body temperature following the administration of this compound.

The following table summarizes the typical antipyretic effects of this compound as described in early clinical reports from the late 1880s and 1890s.

ParameterObservation
Dosage 0.5 - 1.0 grams
Onset of Action 30 - 60 minutes
Peak Effect 2 - 4 hours
Duration of Action 4 - 6 hours
Magnitude of Temperature Reduction 1.5 - 3.0 °C
Commonly Reported Side Effects Profuse sweating, occasional chills

Mandatory Visualizations

experimental_workflow animal_model Animal Model with Induced Fever dose_admin Oral Administration of this compound animal_model->dose_admin Treatment animal_model->dose_admin patient_selection Febrile Patients (e.g., Typhoid, Pneumonia) temp_monitoring Regular Temperature Monitoring dose_admin->temp_monitoring Observation dose_admin->temp_monitoring temp_monitoring->patient_selection Informs clinical_observation Monitoring of Temperature, Pulse, and Side Effects clinical_dose Administration of 0.5-1.0g this compound Powder patient_selection->clinical_dose Intervention patient_selection->clinical_dose clinical_dose->clinical_observation Outcome Assessment clinical_dose->clinical_observation

Caption: Experimental workflow for early this compound antipyretic research.

proposed_mechanism This compound This compound Administration cns Central Nervous System This compound->cns Acts upon thermoregulatory_center Thermoregulatory Center (Heat-Regulating Nerves) cns->thermoregulatory_center Influences fever_reduction Reduction of Fever thermoregulatory_center->fever_reduction Leads to

Caption: 19th-century proposed mechanism for this compound's antipyretic action.

Early Understanding of the Mechanism of Action

In the late 19th century, the understanding of drug mechanisms was rudimentary. The concept of specific molecular targets and enzyme inhibition was not yet established. The prevailing hypothesis for the action of antipyretic drugs like this compound was that they acted on the central nervous system, specifically on the "heat-regulating centers" in the brain. It was believed that in a state of fever, these centers were "excited" or "disturbed," leading to an elevated body temperature.

This compound was thought to have a "calming" or "depressant" effect on these thermoregulatory nerves, thereby allowing the body to dissipate heat more effectively, primarily through vasodilation and sweating. This central action was inferred from the observed physiological effects and the lack of any obvious peripheral mechanism.

It is important to note that the discovery of this compound's metabolism to paracetamol (acetaminophen), and the subsequent understanding of prostaglandin synthesis inhibition by paracetamol in the central nervous system, were developments that occurred much later in the mid-20th century.[6][7] The early researchers, therefore, were working with a more generalized and less molecularly-defined model of drug action.

Conclusion

The early research into this compound's antipyretic effects, spearheaded by Hinsberg and Kast, marked a pivotal moment in the transition from traditional herbal remedies to synthetic pharmaceuticals. Despite the limitations of their experimental methods by modern standards, their work provided clear and compelling evidence of this compound's efficacy in reducing fever. The quantitative data, though presented in case reports rather than large-scale trials, was sufficient to establish its clinical utility and usher in an era of synthetic antipyretic and analgesic drugs. The initial proposed mechanism of action, centered on the regulation of the central nervous system's "heat centers," reflects the neuro-physiological understanding of the time and stands in contrast to our modern, molecular-level comprehension of its effects through its active metabolite, paracetamol. The story of this compound's discovery and early use serves as a testament to the foundational principles of pharmacology and the progressive nature of scientific inquiry in drug development.

References

Phenacetin: A Toxicological and Carcinogenic Deep Dive for the Modern Researcher

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Toxicological Profile and Carcinogenicity of Phenacetin

This compound, a once-common analgesic and antipyretic, has been relegated to the annals of pharmaceutical history in many countries due to its severe adverse effects, most notably nephrotoxicity and carcinogenicity. Despite its withdrawal from the market, the study of this compound continues to provide valuable insights into the mechanisms of chemical toxicity and carcinogenesis. This technical guide offers a comprehensive overview of the toxicological profile and carcinogenic properties of this compound, tailored for researchers, scientists, and drug development professionals.

Toxicological Profile

This compound's toxicity is multifaceted, with the kidney being the primary target organ. Chronic use is strongly associated with analgesic nephropathy, a condition characterized by papillary necrosis and interstitial nephritis.[1] The toxic effects are not typically caused by the parent compound itself, but rather by its reactive metabolites.

Acute Toxicity

This compound exhibits moderate acute toxicity upon oral ingestion. The primary effects of acute overdose are methemoglobinemia, leading to cyanosis, and hepatotoxicity.

Table 1: Acute Toxicity of this compound

Test AnimalRoute of AdministrationLD50Reference
RatOral1650 mg/kg[2]
MouseOral866 mg/kg[2]
RabbitOral2500 mg/kg[2]
Chronic Toxicity and Nephrotoxicity

Long-term exposure to this compound is definitively linked to chronic kidney disease.[3] The development of analgesic nephropathy is insidious, often presenting after years of high-dose consumption. The mechanism is believed to involve the metabolic activation of this compound within the renal medulla, leading to oxidative stress and cellular damage.[1]

Metabolism and Formation of Reactive Metabolites

The bioactivation of this compound is a critical step in its toxicity and carcinogenicity. The metabolic pathways are complex and involve several enzymatic systems, primarily cytochrome P450 (CYP) enzymes.

This compound is primarily metabolized in the liver via O-deethylation to its major and pharmacologically active metabolite, paracetamol (acetaminophen).[4] A smaller fraction undergoes N-hydroxylation to form N-hydroxythis compound.[5][6] This N-hydroxylated metabolite can then be further conjugated with sulfate or glucuronic acid. The sulfate conjugate is unstable and can rearrange to form the highly reactive electrophile, N-acetyl-p-benzoquinone imine (NAPQI).[5] Additionally, deacetylation of this compound can lead to the formation of p-phenetidine, another metabolite implicated in toxicity.[4]

Phenacetin_Metabolism This compound Metabolic Pathways This compound This compound Paracetamol Paracetamol (Acetaminophen) This compound->Paracetamol O-deethylation (CYP1A2) N_hydroxythis compound N-hydroxythis compound This compound->N_hydroxythis compound N-hydroxylation p_phenetidine p-phenetidine This compound->p_phenetidine Deacetylation Sulfate_conjugate Sulfate Conjugate (Unstable) N_hydroxythis compound->Sulfate_conjugate Sulfation Glucuronide_conjugate Glucuronide Conjugate N_hydroxythis compound->Glucuronide_conjugate Glucuronidation NAPQI N-acetyl-p-benzoquinone imine (NAPQI - Reactive) Sulfate_conjugate->NAPQI Rearrangement Detoxification Detoxification (Glutathione Conjugation) NAPQI->Detoxification Covalent_binding Covalent Binding (Cellular Macromolecules) NAPQI->Covalent_binding Toxicity Toxicity & Carcinogenicity Covalent_binding->Toxicity

This compound Metabolic Pathways

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified this compound as a Group 1 carcinogen, meaning it is carcinogenic to humans.[2] Analgesic mixtures containing this compound are also classified as Group 1 carcinogens.[2] The primary cancer associated with this compound use is urothelial carcinoma of the renal pelvis and bladder.[7]

Evidence from Human Studies

Numerous case-control studies have demonstrated a strong association between the long-term, heavy use of this compound-containing analgesics and the development of cancers of the urinary tract.[2] A clear dose-response relationship has been observed in several of these studies.[2]

Evidence from Animal Studies

Carcinogenicity studies in various animal models have provided sufficient evidence for the carcinogenicity of this compound.

Table 2: Summary of this compound Carcinogenicity Studies in Animals

SpeciesStrainSexRouteDosing RegimenTumor Site(s)Reference
Rat-Male & FemaleOral (diet)-Urinary tract, Nasal cavity[7]
MouseB6C3F1Male & FemaleOral (diet)0.6% or 1.25% for 96 weeksKidney, Urinary bladder[8]
Rat-MaleOralMixture with phenazone and caffeineLiver[7]
Mechanisms of Carcinogenicity

The carcinogenic mechanism of this compound is believed to be initiated by the formation of reactive metabolites that can bind to DNA and other cellular macromolecules.

Carcinogenesis_Workflow Proposed Carcinogenic Mechanism of this compound This compound This compound Metabolic_Activation Metabolic Activation (e.g., N-hydroxylation) This compound->Metabolic_Activation Reactive_Metabolites Reactive Metabolites (e.g., NAPQI) Metabolic_Activation->Reactive_Metabolites DNA_Adducts DNA Adduct Formation Reactive_Metabolites->DNA_Adducts Mutations Mutations in Critical Genes (e.g., TP53, FGFR3) DNA_Adducts->Mutations Cell_Cycle_Dysregulation Cell Cycle Dysregulation Mutations->Cell_Cycle_Dysregulation Genomic_Instability Genomic Instability Mutations->Genomic_Instability Increased_Proliferation Increased Cell Proliferation Cell_Cycle_Dysregulation->Increased_Proliferation Urothelial_Carcinoma Urothelial Carcinoma Increased_Proliferation->Urothelial_Carcinoma Genomic_Instability->Urothelial_Carcinoma

Proposed Carcinogenic Mechanism of this compound

The formation of DNA adducts by reactive metabolites of this compound can lead to mutations in critical genes that regulate cell growth and proliferation, such as TP53 and FGFR3, which are commonly mutated in urothelial carcinoma.[9] These mutations can disrupt cell cycle control, leading to increased cell proliferation and genomic instability, ultimately culminating in the development of cancer.[9] Key signaling pathways implicated in urothelial carcinoma and potentially affected by this compound-induced mutations include the p53/cell cycle pathway and the PI3K/AKT pathway.[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological and carcinogenicity studies. Below are outlines of typical experimental protocols used in the assessment of this compound.

In Vitro Genotoxicity Assays

A battery of in vitro tests is typically employed to assess the genotoxic potential of a compound.

Genotoxicity_Assay_Workflow In Vitro Genotoxicity Testing Workflow Test_Compound This compound Metabolic_Activation_System Metabolic Activation (e.g., S9 mix) Test_Compound->Metabolic_Activation_System Bacterial_Mutation_Assay Bacterial Reverse Mutation Assay (Ames Test) Metabolic_Activation_System->Bacterial_Mutation_Assay Mammalian_Cell_Assay1 Mammalian Cell Chromosome Aberration Test Metabolic_Activation_System->Mammalian_Cell_Assay1 Mammalian_Cell_Assay2 Mammalian Cell Gene Mutation Assay Metabolic_Activation_System->Mammalian_Cell_Assay2 Data_Analysis Data Analysis and Interpretation Bacterial_Mutation_Assay->Data_Analysis Mammalian_Cell_Assay1->Data_Analysis Mammalian_Cell_Assay2->Data_Analysis

In Vitro Genotoxicity Testing Workflow
  • Bacterial Reverse Mutation Assay (Ames Test): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[11] this compound is tested with and without a metabolic activation system (S9 fraction from induced rat liver) to assess the mutagenicity of its metabolites.[11]

  • In Vitro Mammalian Cell Assays:

    • Chromosome Aberration Test: This assay evaluates the potential of a substance to induce structural chromosomal damage in cultured mammalian cells (e.g., Chinese hamster ovary cells).

    • Gene Mutation Assay: This test, often using the mouse lymphoma L5178Y cell line, detects gene mutations at specific loci.

In Vivo Carcinogenicity Studies in Rodents

Long-term animal bioassays are the gold standard for assessing carcinogenic potential.

  • Animal Model: Typically, rats and mice of both sexes are used.

  • Administration: this compound is usually administered in the diet for a significant portion of the animal's lifespan (e.g., 96 weeks for mice).[8]

  • Dose Selection: Multiple dose levels are used, including a high dose that induces some toxicity but not significant mortality, a low dose, and a control group.

  • Observations: Animals are monitored for clinical signs of toxicity, body weight changes, and food consumption.

  • Pathology: At the end of the study, a complete necropsy is performed, and all organs are examined histopathologically for the presence of tumors.[8]

Conclusion

The toxicological and carcinogenic profile of this compound is a stark reminder of the potential for adverse effects of pharmaceuticals. Its journey from a widely used analgesic to a recognized human carcinogen underscores the importance of rigorous toxicological evaluation in drug development. The mechanisms of this compound-induced toxicity and carcinogenicity, centered around its metabolic activation to reactive intermediates, continue to be an important area of study for understanding chemical carcinogenesis and for the development of safer medicines. This guide provides a foundational understanding for researchers delving into the complex interactions of this compound with biological systems.

References

A Technical Guide to the Synthesis of Phenacetin and the Foundational Work of Harmon Northrop Morse

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of phenacetin, a historically significant analgesic and antipyretic drug. While Harmon Northrop Morse is credited with the first synthesis of paracetamol (acetaminophen) in 1878, the immediate precursor to this compound, it was the German company Bayer that introduced this compound in 1887.[1][2][3] Morse's foundational work on paracetamol was a critical step, as this compound is synthesized from it via the Williamson ether synthesis.[1][4] This guide details the two-step synthetic pathway, providing comprehensive experimental protocols and quantitative data.

Part 1: The Synthesis of Paracetamol (Acetaminophen)

The journey to this compound begins with the synthesis of its direct precursor, N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen. Harmon Northrop Morse first synthesized this compound in 1878 by reducing p-nitrophenol with tin in glacial acetic acid.[5][6] However, a more common and accessible laboratory method involves the N-acetylation of p-aminophenol using acetic anhydride.[4]

Experimental Protocol: N-Acetylation of p-Aminophenol

This procedure outlines the synthesis of paracetamol from p-aminophenol and acetic anhydride in an aqueous medium.

Procedure:

  • To a 50 mL Erlenmeyer flask, add p-aminophenol, acetic anhydride, and water in the quantities specified in Table 1.[4]

  • Place the flask in a water bath and heat the solution to near boiling for approximately 20 minutes, stirring regularly with a glass rod until the p-aminophenol is completely dissolved.[4]

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an 80% ethyl ether/petroleum ether eluent. If the reaction is incomplete, continue heating for an additional 10 minutes.[4]

  • Once the reaction is complete, cool the flask in an ice bath for at least 10 minutes to induce crystallization of the paracetamol product.[7]

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold water to remove impurities.[7]

Data Presentation: Reagents for Paracetamol Synthesis

The quantitative data for the N-acetylation of p-aminophenol are summarized below.

ReagentMolar Mass ( g/mol )Amount (g)Amount (mL)Moles (mmol)Role
p-Aminophenol109.132.0-18.32Starting Material
Acetic Anhydride102.09-2.223.28Acetylating Agent
Water18.02-10-Solvent

Table 1: Reagents for the Synthesis of Paracetamol.

Part 2: The Synthesis of this compound via Williamson Ether Synthesis

The conversion of paracetamol to this compound is a classic example of the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of paracetamol to form a phenoxide, which then acts as a nucleophile, attacking an ethyl halide (like ethyl iodide or bromoethane) in an SN2 reaction to form the ether linkage.[4][8][9]

Experimental Protocol: Ethylation of Paracetamol

This protocol details the synthesis of this compound from paracetamol using ethyl iodide and potassium carbonate as the base in a 2-butanone solvent system.

Procedure:

  • Combine paracetamol, anhydrous potassium carbonate, and 2-butanone in a 25 mL round-bottom flask equipped with a magnetic stir bar, using the quantities specified in Table 2. The potassium carbonate will not fully dissolve.[10]

  • Using a syringe, add ethyl iodide to the flask.[10]

  • Attach a water-jacketed condenser to the flask and heat the mixture to reflux for 1 hour. Ensure the solution is stirring sufficiently to keep the heterogeneous mixture well-agitated.[10]

  • After reflux, allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a separation vessel. Rinse the reaction flask with tert-butyl methyl ether (TBME) and add the rinsings to the vessel to ensure a complete transfer.[8][10]

  • Perform an aqueous workup by first removing the lower aqueous layer.[10]

  • Extract the organic layer with two portions of 5% aqueous sodium hydroxide (NaOH) to remove any unreacted paracetamol, followed by a wash with brine.[8][10]

  • Dry the organic layer over an anhydrous drying agent (e.g., CaCl2 or Na2SO4).[10]

  • Decant or filter the dried solution into a tared flask and evaporate the solvent using a gentle stream of air or a rotary evaporator to yield the crude this compound.[10]

  • Recrystallize the crude product from water or an ethanol-water mixture to obtain pure this compound.[1][10]

Data Presentation: Reagents for this compound Synthesis

The quantitative data for the Williamson ether synthesis of this compound are summarized below.

ReagentMolar Mass ( g/mol )Amount (g)Amount (mL)Moles (mmol)Role
Paracetamol151.160.500-3.31Starting Material
Potassium Carbonate (K2CO3)138.210.665-4.81Base
Ethyl Iodide155.97-0.648.35Ethylating Agent
2-Butanone (MEK)72.11-7.0-Solvent

Table 2: Reagents for the Synthesis of this compound from Paracetamol.

Visualizations: Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the chemical transformations and experimental processes described.

G cluster_0 Overall Synthesis of this compound p_aminophenol p-Aminophenol paracetamol Paracetamol (N-acetyl-p-aminophenol) p_aminophenol->paracetamol Step 1: Acetylation (Acetic Anhydride) This compound This compound (N-(4-ethoxyphenyl)acetamide) paracetamol->this compound Step 2: Williamson Ether Synthesis (Ethyl Iodide, K2CO3) G cluster_1 Workflow: Synthesis of Paracetamol (Step 1) A Combine p-aminophenol, acetic anhydride, and water B Heat near boiling in water bath (20 min) A->B C Cool in ice bath to induce crystallization B->C D Collect product via vacuum filtration C->D E Wash crystals with cold water D->E F Pure Paracetamol E->F G cluster_2 Workflow: Williamson Ether Synthesis of this compound (Step 2) A Combine paracetamol, K2CO3, and 2-butanone in RBF B Add ethyl iodide and attach condenser A->B C Reflux for 1 hour B->C D Cool and perform aqueous workup (TBME) C->D E Wash organic layer (5% NaOH, Brine) D->E F Dry organic layer (e.g., CaCl2) E->F G Evaporate solvent F->G H Recrystallize crude product G->H I Pure this compound H->I

References

Phenacetin Structure-Activity Relationship (SAR) Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacetin, a once widely used analgesic and antipyretic drug, has been the subject of extensive structure-activity relationship (SAR) studies. While effective in pain and fever relief, its use was ultimately curtailed due to significant nephrotoxicity and carcinogenicity. Understanding the relationship between its chemical structure and its biological activities—both therapeutic and toxic—provides crucial insights for the design of safer analgesics. This technical guide delves into the core SAR of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways to support further research and drug development.

Core Structure-Activity Relationships

The foundational structure of this compound, N-(4-ethoxyphenyl)acetamide, offers several sites for modification to probe its SAR. The key structural components influencing its activity and toxicity are the acetamide group, the aromatic ring, and the ethoxy group.

Analgesic Activity

The analgesic effects of this compound are primarily mediated by its major metabolite, acetaminophen (paracetamol), which is formed by O-deethylation in the liver, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP1A2.[1] The central SAR observations for analgesic activity are:

  • The Acetamide Moiety: The N-acetyl group is critical for analgesic activity. Modifications to this group generally lead to a decrease in potency.

  • The Aromatic Ring: Substitution on the aromatic ring can influence metabolic rates and activity. The para-substituted pattern is generally preferred.

  • The Ethoxy Group: The nature of the alkoxy group at the para-position influences the rate of metabolism to the active metabolite, acetaminophen. While the ethoxy group of this compound allows for a sustained release of acetaminophen, other alkoxy groups can alter the pharmacokinetic profile.

Toxicity: Nephrotoxicity and Carcinogenicity

The toxicity of this compound is linked to its metabolic activation to reactive intermediates. Two primary pathways contribute to its adverse effects:

  • Oxidative Metabolism: A minor but critical metabolic pathway involves the N-hydroxylation of this compound, followed by sulfation or glucuronidation. These conjugates can rearrange to form the highly reactive electrophile, N-acetyl-p-benzoquinone imine (NAPQI). NAPQI can covalently bind to cellular macromolecules, particularly proteins and DNA, leading to cellular damage, oxidative stress, and apoptosis.[2]

  • Deacetylation: Deacetylation of this compound produces p-phenetidine, which can be further metabolized to reactive species that induce methemoglobinemia and are implicated in the drug's carcinogenic effects.

Quantitative Data

Table 1: Analgesic Activity of this compound and Acetaminophen

CompoundTest AnimalAnalgesic AssayRoute of AdministrationED50 (mg/kg)Reference
This compoundRodentTrypsin Hyperalgesic AssayOral114 +/- 36.2[3]
This compoundRodentKaolin Hyperalgesic AssayOral107 +/- 11.5[3]
AcetaminophenRodentAcetic Acid Writhing TestIntraperitoneal50[4]

Table 2: Acute Toxicity of this compound

CompoundTest AnimalRoute of AdministrationLD50 (mg/kg)Reference
This compoundRatOral1650 - 4000[5][6]
This compoundMouseOral866[7]
This compoundRatIntraperitoneal634[1]
This compoundMouseIntraperitoneal540[6]
This compoundMouseSubcutaneous1625[1]

Experimental Protocols

Synthesis of this compound Analogs (Williamson Ether Synthesis)

This protocol describes a general method for the synthesis of this compound analogs by alkylation of acetaminophen.[8]

Materials:

  • Acetaminophen

  • Appropriate alkyl halide (e.g., propyl iodide for the propyl analog)

  • 1M Sodium hydroxide in ethanol

  • Anhydrous potassium carbonate (for alternative procedure)[9]

  • 2-Butanone (for alternative procedure)[9]

  • Reflux apparatus

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • Dissolve acetaminophen in a 5-mL conical vial containing a magnetic spin vane.

  • Add a solution of 1M sodium hydroxide in ethanol.

  • Attach an air condenser and stir the mixture until the solid dissolves.

  • Add the desired alkyl halide (e.g., propyl iodide) through the top of the condenser.

  • Heat the reaction mixture to reflux and maintain for 20-25 minutes.

  • After reflux, cool the reaction mixture and add ice/water to precipitate the crude product.

  • Collect the solid product by vacuum filtration.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]

  • Characterize the final product by NMR, IR, and melting point analysis.

Analgesic Activity Assessment: Acetic Acid-Induced Writhing Test

This protocol is a standard method for evaluating the peripheral analgesic activity of compounds.[5]

Animals:

  • Male mice

Materials:

  • Test compound (this compound or analog)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard analgesic drug (e.g., diclofenac sodium)

  • 0.6% - 1% Acetic acid solution

  • Syringes and needles for oral and intraperitoneal administration

  • Observation chambers

Procedure:

  • Divide the mice into groups (control, standard, and test groups with different doses of the analog).

  • Administer the vehicle, standard drug, or test compound orally.

  • After a set period (e.g., 30 minutes), inject 0.1 mL/10g body weight of the acetic acid solution intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 10-15 minutes), starting 5 minutes after the acetic acid injection.

  • Calculate the percentage of analgesic activity using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a common method to assess the cytotoxicity of compounds on cell lines.[10]

Materials:

  • Human cell line (e.g., HepG2 for hepatotoxicity)

  • Cell culture medium and supplements

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control.

  • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations of Key Pathways

This compound Metabolism

The following diagram illustrates the major metabolic pathways of this compound, leading to the formation of its active analgesic metabolite and toxic reactive intermediates.

phenacetin_metabolism This compound This compound acetaminophen Acetaminophen (Analgesic) This compound->acetaminophen CYP1A2 (O-deethylation) p_phenetidine p-Phenetidine This compound->p_phenetidine Deacetylation n_hydroxy_this compound N-hydroxy-phenacetin This compound->n_hydroxy_this compound N-hydroxylation napqi NAPQI (Reactive Metabolite) acetaminophen->napqi CYP2E1/3A4 methemoglobin Methemoglobin (Toxicity) p_phenetidine->methemoglobin n_hydroxy_this compound->napqi Rearrangement protein_adducts Protein Adducts (Toxicity) napqi->protein_adducts dna_adducts DNA Adducts (Carcinogenicity) napqi->dna_adducts glutathione_conjugate Glutathione Conjugate (Detoxification) napqi->glutathione_conjugate GSH

Caption: Metabolic pathways of this compound.

Experimental Workflow for Analgesic Activity Screening

This diagram outlines the typical workflow for evaluating the analgesic potential of this compound analogs.

analgesic_workflow start Start: Synthesize This compound Analogs characterization Characterize Analogs (NMR, IR, MP) start->characterization animal_groups Divide Mice into Control, Standard, & Test Groups characterization->animal_groups dosing Administer Vehicle, Standard, or Test Compound (Oral) animal_groups->dosing induction Induce Pain (Acetic Acid Injection, IP) dosing->induction observation Observe and Count Writhes induction->observation data_analysis Calculate % Inhibition and Determine ED50 observation->data_analysis end End: Evaluate Analgesic Potency data_analysis->end

Caption: Workflow for analgesic screening.

Signaling Pathway of this compound-Induced DNA Damage and Apoptosis

This diagram illustrates a simplified signaling cascade initiated by the reactive metabolites of this compound, leading to DNA damage and programmed cell death.

apoptosis_pathway napqi NAPQI (Reactive Metabolite) dna_damage DNA Damage (Adducts, Strand Breaks) napqi->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Stabilization and Activation atm_atr->p53 bax Bax/PUMA Upregulation p53->bax mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

The Solubility of Phenacetin: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of phenacetin in a variety of organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles quantitative solubility data, details experimental protocols for solubility determination, and presents a visual representation of the experimental workflow. This information is crucial for the formulation, purification, and analysis of this compound in a laboratory and industrial setting.

Quantitative Solubility of this compound

The solubility of this compound in organic solvents is a critical parameter for its handling and application in pharmaceutical sciences. The following tables summarize the mole fraction solubility of this compound in a range of neat organic solvents at various temperatures. The data has been compiled from peer-reviewed scientific literature.

Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (K) [1][2][3][4]

Solvent283.15 K288.15 K293.15 K298.15 K303.15 K308.15 K313.15 K318.15 K323.15 K
Methanol0.01950.02340.02790.03320.03940.04660.05500.06490.0765
Ethanol0.01280.01540.01850.02210.02630.03120.03690.04370.0516
1-Propanol0.00940.01130.01360.01630.01940.02300.02720.03220.0380
2-Propanol0.00780.00940.01130.01350.01610.01910.02260.02670.0316
1-Butanol0.00730.00880.01050.01260.01500.01780.02110.02500.0296
2-Butanol0.00610.00730.00880.01050.01250.01480.01750.02070.0245
Ethyl Formate0.02450.02920.03480.04140.04930.05860.06970.08290.0986
Ethyl Acetate0.02010.02420.02900.03460.04130.04920.05860.06970.0829
n-Propyl Acetate0.01650.01990.02390.02860.03420.04080.04860.05780.0688
Acetonitrile0.02330.02750.03240.03810.04470.05240.06140.07190.0842
N,N-Dimethylformamide (DMF)0.10310.11880.13630.15590.17790.20260.23040.26170.2969
N,N-Dimethylacetamide0.08410.09760.11290.13030.14990.17220.19730.22570.2577
1,4-Dioxane---0.04380.05140.06010.0700--
Dimethylsulfoxide (DMSO)---0.06480.07540.08750.1013--

Note: Dashes indicate that data was not available in the cited sources for that specific temperature.

Experimental Protocols for Solubility Determination

The quantitative data presented above is typically determined using established laboratory methods. The two most common techniques are the gravimetric method and the spectroscopic method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Detailed Protocol:

  • Preparation of Saturated Solution:

    • An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is often used.

  • Phase Separation:

    • Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle.

    • A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to match the equilibrium temperature, preventing precipitation or further dissolution.

    • The withdrawn sample is immediately filtered through a fine-pore filter (e.g., a 0.45 µm PTFE filter) to remove any remaining solid particles.

  • Solvent Evaporation and Mass Determination:

    • A known mass of the clear filtrate is transferred to a pre-weighed container (e.g., an evaporating dish or beaker).

    • The solvent is evaporated under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the dissolved this compound is left as a dry residue.

    • The container with the dried residue is cooled to room temperature in a desiccator to prevent moisture absorption and then weighed accurately.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container from the final mass of the container with the residue.

    • The mass of the solvent is calculated by subtracting the mass of the dissolved this compound from the total mass of the filtrate.

    • The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, or converted to mole fraction or molarity.

Spectroscopic Method (UV-Vis Spectrophotometry)

The spectroscopic method offers a faster alternative for determining solubility, particularly for compounds that have a strong chromophore, like this compound. This method relies on measuring the absorbance of a diluted sample of the saturated solution and relating it to the concentration via a calibration curve.

Detailed Protocol:

  • Preparation of Saturated Solution:

    • This step is identical to the gravimetric method, where an excess of this compound is equilibrated with the solvent at a constant temperature.

  • Sample Withdrawal and Dilution:

    • A small, precise volume of the clear, filtered supernatant is withdrawn.

    • This aliquot is immediately and accurately diluted with a known volume of the same solvent to bring the concentration of this compound into the linear range of the spectrophotometer's calibration curve.

  • Spectrophotometric Measurement:

    • The absorbance of the diluted sample is measured at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. A solvent blank is used as a reference.

  • Calibration Curve and Concentration Determination:

    • A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known this compound concentrations in the same solvent.

    • The concentration of this compound in the diluted sample is determined by interpolating its absorbance on the calibration curve.

  • Calculation of Solubility:

    • The concentration of the original, undiluted saturated solution is calculated by multiplying the concentration of the diluted sample by the dilution factor.

    • This concentration, which represents the solubility, can then be expressed in various units.

Visualizing the Experimental Workflow

To provide a clear overview of the process for determining this compound solubility, the following diagram illustrates the key steps in the experimental workflow.

experimental_workflow cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Phase Separation cluster_analysis 3. Analysis cluster_grav Gravimetric Method cluster_spec Spectroscopic Method cluster_calc 4. Calculation A Add excess this compound to Solvent B Equilibrate at Constant Temperature with Agitation A->B C Allow Undissolved Solid to Settle B->C D Withdraw Supernatant C->D E Filter Supernatant D->E F Weigh a Known Mass of Filtrate E->F I Dilute a Known Volume of Filtrate E->I G Evaporate Solvent F->G H Weigh Dry Residue G->H L Calculate Solubility (e.g., mole fraction, g/100g) H->L J Measure Absorbance I->J K Determine Concentration from Calibration Curve J->K K->L

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is influenced by factors such as the polarity of the solvent and the temperature. The provided quantitative data offers a valuable resource for selecting appropriate solvent systems for various applications. The detailed experimental protocols for the gravimetric and spectroscopic methods serve as a practical guide for researchers to accurately determine the solubility of this compound and other similar compounds. This comprehensive guide is intended to support the ongoing research and development efforts within the pharmaceutical industry.

References

Methodological & Application

Application Notes and Protocols for Utilizing Phenacetin as a CYP1A2 Probe Substrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytochrome P450 1A2 (CYP1A2) is a critical enzyme in drug metabolism, accounting for approximately 13% of the total CYP content in the human liver[1][2][3]. It is responsible for the metabolism of numerous clinically relevant drugs, such as theophylline and clozapine, as well as the activation of procarcinogens[1][2][3]. Given its importance, accurately assessing the activity of CYP1A2 is fundamental in drug discovery and development to predict potential drug-drug interactions (DDIs) and metabolic profiles of new chemical entities.

Phenacetin, an analgesic, serves as a preferred and classic probe substrate for determining CYP1A2 activity both in vitro and in vivo[1][2]. The primary metabolic pathway for this compound is O-deethylation, a reaction predominantly catalyzed by CYP1A2 to form its major metabolite, acetaminophen (paracetamol)[4][5][6]. The rate of acetaminophen formation is directly proportional to CYP1A2 enzymatic activity. This application note provides detailed protocols for using this compound in in vitro systems to characterize CYP1A2 activity and assess its inhibition by test compounds.

Principle of the Assay

The utility of this compound as a CYP1A2 probe is based on its specific biotransformation. CYP1A2 catalyzes the O-deethylation of this compound, converting it to acetaminophen. By incubating this compound with a CYP1A2-containing system (such as human liver microsomes or recombinant enzymes) and quantifying the formation of acetaminophen over time, a direct measure of CYP1A2 activity can be obtained. This assay is widely used to determine the inhibitory potential of new drug candidates on CYP1A2, a crucial step in preclinical safety assessment. The concentration of acetaminophen is typically measured using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

The diagram below illustrates the primary metabolic conversion of this compound to acetaminophen, catalyzed by the CYP1A2 enzyme.

G cluster_pathway This compound Metabolism This compound This compound CYP1A2 CYP1A2 (O-deethylation) This compound->CYP1A2 Acetaminophen Acetaminophen (Paracetamol) CYP1A2->Acetaminophen

Caption: Metabolic conversion of this compound to acetaminophen by CYP1A2.

Data Presentation

Quantitative data derived from studies using this compound as a CYP1A2 probe are summarized below for easy reference and comparison.

Table 1: Kinetic Parameters for this compound O-deethylation

While both CYP1A1 and CYP1A2 can metabolize this compound, CYP1A2 demonstrates significantly higher affinity and catalytic efficiency, making this compound a selective probe for CYP1A2 activity in relevant test systems like human liver microsomes where CYP1A2 is predominantly expressed over CYP1A1.[6][7]

EnzymeKm (μM)kcat (min⁻¹)Catalytic Efficiency (kcat/Km)Reference
CYP1A2 252.20.088[6][8]
CYP1A1 1080.840.0078[6][8]

Data show that CYP1A2 has an approximately 18-fold higher catalytic efficiency for this compound metabolism compared to CYP1A1.[6]

Table 2: IC₅₀ Values of Known Inhibitors on CYP1A2 Activity

The following table presents IC₅₀ values for prototypical CYP1A2 inhibitors, determined using the this compound O-deethylation assay in human liver microsomes.

InhibitorIC₅₀ (μM)Reference
Fluvoxamine0.24[5]
Furafylline~1-5Varies by incubation conditions
α-Naphthoflavone~0.1-0.5[8]
Fluoxetine4.4[5]
Paroxetine5.5[5]

Experimental Protocols

In Vitro CYP1A2 Inhibition Assay Using Human Liver Microsomes (HLM)

This protocol describes a standard procedure to assess the inhibitory potential of a test compound on CYP1A2 activity by measuring the formation of acetaminophen from this compound in pooled human liver microsomes.

Materials and Reagents:

  • Pooled Human Liver Microsomes (HLM), 0.25 mg/mL final concentration

  • This compound (Substrate), 40 µM final concentration (near Km)[9][10]

  • Test Compound (Inhibitor) at various concentrations

  • Positive Control Inhibitor (e.g., Fluvoxamine)

  • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)[9]

  • Acetonitrile with Internal Standard (e.g., deuterated acetaminophen) for reaction quenching

  • 96-well incubation plates

  • Incubator/shaker (37°C)

Experimental Workflow Diagram

The following diagram outlines the key steps of the in vitro CYP1A2 inhibition assay.

G cluster_workflow In Vitro CYP1A2 Inhibition Assay Workflow A Prepare Reagents (Buffer, Microsomes, Substrate, Inhibitor) B Add Microsomes, Buffer, and Inhibitor/Vehicle to Plate A->B C Pre-incubate at 37°C for 5 min B->C D Add this compound (Substrate) C->D E Initiate Reaction by Adding NADPH Regenerating System D->E F Incubate at 37°C (e.g., 10-20 min) E->F G Terminate Reaction (Add cold Acetonitrile + Internal Standard) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate Acetaminophen Formation and Determine IC50 I->J

Caption: Step-by-step workflow for a typical CYP1A2 inhibition assay.

Protocol Steps:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare serial dilutions of the test compound and positive control inhibitor.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Keep human liver microsomes on ice until use.

  • Incubation Setup (Total Volume: 200 µL): [9]

    • In a 96-well plate, add the potassium phosphate buffer.

    • Add the test compound at various concentrations (or vehicle for control wells).

    • Add the human liver microsomes to achieve a final protein concentration of 0.1-0.25 mg/mL.[9]

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.[6]

  • Substrate Addition:

    • Add this compound to all wells to achieve a final concentration near its Km value (e.g., 40 µM).[9]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system.[9]

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes). This duration should be within the linear range of metabolite formation.[9]

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of cold acetonitrile containing a suitable internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • Seal the plate and centrifuge at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Quantify the concentration of acetaminophen using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the rate of acetaminophen formation in each well (pmol/min/mg protein).

  • Plot the percentage of remaining CYP1A2 activity against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of CYP1A2 activity.

Logical Framework for Assessing CYP1A2 Activity

The relationship between this compound metabolism and CYP1A2 activity provides a logical basis for its use in drug development studies. Measuring the output (acetaminophen) serves as a reliable proxy for the enzyme's functional state, which can be modulated by inhibitors or inducers.

G cluster_logic Logical Framework of the CYP1A2 Probe Assay This compound This compound (Probe Substrate) CYP1A2 CYP1A2 Enzyme Activity This compound->CYP1A2 Metabolized by Acetaminophen Acetaminophen Formation (Measured Endpoint) CYP1A2->Acetaminophen Produces DDI_Risk Assessment of Drug-Drug Interaction Risk Acetaminophen->DDI_Risk Informs Inhibitor Test Compound (Potential Inhibitor) Inhibitor->CYP1A2 Inhibits

Caption: Relationship between this compound metabolism and DDI risk assessment.

References

Application Notes and Protocols for the Analytical Detection of Phenacetin in Illicit Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the detection and quantification of phenacetin, a common and toxic adulterant found in illicit drug preparations.[1][2] this compound, a pain-relieving and fever-reducing drug, was withdrawn from the market by the FDA in 1983 due to its severe side effects, including carcinogenicity and kidney damage.[1][2] It is frequently identified in samples of cocaine, heroin, and fentanyl.[1] The following methods are essential for forensic analysis, clinical toxicology, and quality control in drug development.

Analytical Methods Overview

A variety of analytical techniques can be employed for the detection of this compound in illicit drug samples. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation. The most common and effective methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the separation and identification of volatile and semi-volatile compounds.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds.

  • Surface-Enhanced Raman Spectroscopy (SERS): A rapid and sensitive technique for the identification of trace amounts of substances.

  • Electrochemical Sensors: An emerging technology offering rapid, portable, and highly sensitive detection of electroactive compounds like this compound.

Quantitative Data Summary

The following table summarizes the quantitative performance data for various analytical methods used for this compound detection.

Analytical MethodMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Source(s)
GC-MS Illicit Cocaine Samples2% - 100% (w/w)28.57 µg/mL86.59 µg/mL[3][4]
HPLC-UV/DAD Illicit Cocaine Samples1.5 - 181.5 µg/mL152.82 µg/mL463.11 µg/mL[4]
HPLC-DAD Illicit Methaqualone Samples-ValidatedValidated[5]
Electrochemical Sensor (MoS2@SnO2-CNF) -0.050–7200 µM0.016 µM-[6]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of this compound in illicit drug samples using GC-ms.

A. Sample Preparation (Direct Dilution)

  • Weigh 1 mg of the seized drug sample into a vial.

  • Add 1 mL of methanol to the vial.

  • Vortex the mixture for 5 minutes to ensure complete dissolution.

  • Centrifuge the sample to pellet any insoluble materials.

  • Dilute the supernatant with methanol to an appropriate concentration for GC-MS analysis.

  • Use bupivacaine as an internal standard.[3]

B. Instrumental Parameters

  • Gas Chromatograph: Agilent GCMS-QP2010 ultra or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL in split mode (10:1).

  • Carrier Gas: Helium at a constant flow of 1.20 mL/min.[7]

  • Oven Temperature Program:

    • Initial temperature: 75°C, hold for 2 minutes.

    • Ramp 1: 15°C/min to 225°C.

    • Ramp 2: 20°C/min to 290°C, hold for 2 minutes.[7]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-550 amu.

C. Data Analysis

Identify this compound by comparing the retention time and mass spectrum of the sample with a certified reference standard. Quantify using a calibration curve prepared with known concentrations of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis Sample Illicit Drug Sample Dissolve Dissolve in Methanol Sample->Dissolve Vortex Vortex & Centrifuge Dissolve->Vortex Dilute Dilute Supernatant Vortex->Dilute PreparedSample Prepared Sample Dilute->PreparedSample Injection Inject into GC-MS PreparedSample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Analysis Data Analysis Detection->Analysis Result This compound Identification & Quantification Analysis->Result

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

This protocol describes the quantification of this compound in illicit drug samples using HPLC.

A. Sample Preparation

  • Accurately weigh approximately 10 mg of the homogenized illicit drug sample.

  • Dissolve the sample in a suitable solvent, such as methanol or a mixture of the mobile phase.

  • Use an ultrasonic bath to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

B. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (e.g., 90:10 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm.[8]

  • Column Temperature: Ambient.

C. Data Analysis

This compound is identified by its retention time compared to a standard. Quantification is achieved by creating a calibration curve from standard solutions of known concentrations.

HPLC_Workflow Sample Drug Sample Weigh Weigh Sample Sample->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV/DAD Detection (230 nm) Separate->Detect Quantify Quantification Detect->Quantify

Caption: HPLC workflow for this compound quantification.

Surface-Enhanced Raman Spectroscopy (SERS)

This protocol provides a rapid method for the identification of this compound.

A. Sample Preparation

  • Prepare a dilute solution of the illicit drug sample in a suitable solvent (e.g., ethanol or methanol).

  • Apply a small droplet of the solution onto a SERS substrate (e.g., gold or silver nanoparticles).

  • Allow the solvent to evaporate completely.

B. SERS Analysis

  • Raman Spectrometer: Handheld or benchtop Raman spectrometer with a laser excitation source (e.g., 785 nm).

  • Acquisition Parameters:

    • Laser Power: Optimized to avoid sample degradation.

    • Integration Time: Typically 1-10 seconds.

    • Accumulations: 1-3 scans.

  • Data Collection: Acquire the SERS spectrum of the sample on the substrate.

C. Data Analysis

The presence of this compound is confirmed by comparing the acquired SERS spectrum with a reference spectrum of pure this compound. Characteristic Raman peaks for this compound should be identified. SERS can help to overcome fluorescence interference from other components in the sample.[9][10]

SERS_Logic cluster_prep Preparation cluster_analysis Analysis Sample Sample Solution Application Sample Application & Evaporation Sample->Application Substrate SERS Substrate Substrate->Application Laser Laser Excitation Application->Laser Analyte on Substrate Scattering Raman Scattering Laser->Scattering Detection Spectral Detection Scattering->Detection Comparison Spectral Comparison with Reference Detection->Comparison Electrochemical_Pathway This compound This compound in Solution Electrode Modified Electrode Surface (e.g., MoS2@SnO2-CNF/GCE) This compound->Electrode Adsorption Oxidation Electrochemical Oxidation (Electron Transfer) Electrode->Oxidation Applied Potential Current Generation of Oxidation Current Oxidation->Current Measurement Current Measurement (DPV or CV) Current->Measurement Quantification Concentration Determination Measurement->Quantification

References

Application Notes and Protocols for the Synthesis and DNA Binding Studies of Novel Phenacetin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel phenacetin derivatives and detailed protocols for the evaluation of their binding affinity to DNA. The information is intended to guide researchers in the development of new potential therapeutic agents targeting DNA.

Introduction

This compound, a once-common analgesic, has served as a scaffold for the development of new chemical entities with diverse biological activities. The modification of the this compound structure offers a promising avenue for the discovery of novel compounds capable of interacting with DNA. Such interactions can form the basis for the development of new anticancer, antiviral, and antimicrobial agents. This document outlines the synthesis of a series of novel this compound derivatives and the subsequent biophysical studies to characterize their DNA binding properties.

Synthesis of Novel this compound Derivatives

A versatile and effective method for the synthesis of novel this compound derivatives is the Mannich reaction. This three-component condensation reaction allows for the introduction of a wide variety of functional groups onto the this compound scaffold, enabling the exploration of structure-activity relationships. Two primary strategies for the synthesis of these derivatives involve substitution at the N-H site of the amide or at the aromatic ring (position 3).[1]

General Protocol for the Synthesis of Mannich Base Derivatives of this compound

This protocol describes a general method for the synthesis of N-substituted Mannich bases of this compound.

Materials:

  • This compound

  • Formaldehyde or Benzaldehyde

  • Secondary amines (e.g., Morpholine, Piperidine, N-methylpiperazine)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add formaldehyde (1.2 equivalents) and the desired secondary amine (1.2 equivalents).

  • Reaction Conditions: Acidify the mixture with a catalytic amount of concentrated HCl and reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified compound by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

DNA Binding Studies

The interaction of the synthesized this compound derivatives with DNA can be investigated using various spectroscopic techniques. These methods provide valuable information about the binding mode, affinity, and the structural changes induced in DNA upon binding. Calf Thymus DNA (CT-DNA) is commonly used as a model for these studies.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a straightforward method to observe the interaction between small molecules and DNA. Changes in the absorption spectrum of the compound upon addition of DNA can indicate binding.

Protocol:

  • Preparation of Solutions: Prepare a stock solution of the this compound derivative in a suitable buffer (e.g., Tris-HCl, pH 7.4). Prepare a stock solution of CT-DNA in the same buffer. The concentration of CT-DNA can be determined spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.

  • Titration: To a fixed concentration of the this compound derivative in a quartz cuvette, add increasing amounts of the CT-DNA solution.

  • Data Acquisition: Record the UV-Visible spectrum after each addition of DNA, typically in the range of 200-400 nm.

  • Analysis: Analyze the changes in the absorption intensity (hyperchromism or hypochromism) and the shift in the wavelength of maximum absorption (bathochromic or hypsochromic shift). The binding constant (Kb) can be calculated using the Wolfe-Shimer equation.

Fluorescence Spectroscopy

Fluorescence quenching experiments can provide quantitative data on the binding affinity and mechanism.

Protocol:

  • Preparation of Solutions: Prepare solutions of the this compound derivative and CT-DNA as described for UV-Visible spectroscopy.

  • Titration: To a fixed concentration of the this compound derivative, add increasing concentrations of CT-DNA.

  • Data Acquisition: Measure the fluorescence emission spectrum of the derivative after each addition of DNA at a fixed excitation wavelength.

  • Analysis: Analyze the quenching of fluorescence intensity. The data can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv). The binding constant (Ka) and the number of binding sites (n) can be calculated from the double logarithm regression curve.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate the conformational changes in DNA upon binding of the this compound derivatives.

Protocol:

  • Preparation of Solutions: Prepare solutions of CT-DNA and the this compound derivative in a suitable buffer.

  • Titration: Record the CD spectrum of CT-DNA in the absence and presence of increasing concentrations of the this compound derivative. The spectra are typically recorded in the far-UV region (200-320 nm).

  • Analysis: Analyze the changes in the characteristic bands of B-DNA (positive band around 275 nm and a negative band around 245 nm). Significant changes in the CD spectrum can indicate conformational changes in the DNA structure upon binding.

Data Presentation

The quantitative data obtained from the DNA binding studies should be summarized in tables for clear comparison of the binding affinities of the different this compound derivatives.

Table 1: DNA Binding Constants of Novel this compound Derivatives

Compound IDSynthesis MethodUV-Vis Binding Constant (Kb) (M-1)Fluorescence Quenching Constant (Ksv) (M-1)
This compound-M1Mannich ReactionData not availableData not available
This compound-M2Mannich ReactionData not availableData not available
This compound-M3Mannich ReactionData not availableData not available
............

Visualization of Experimental Workflow and DNA Binding

Experimental Workflow for Synthesis and DNA Binding Studies

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_dna_binding DNA Binding Studies This compound This compound mannich_reaction Mannich Reaction This compound->mannich_reaction reagents Formaldehyde/Benzaldehyde + Secondary Amine reagents->mannich_reaction purification Purification (Column Chromatography) mannich_reaction->purification characterization Characterization (NMR, MS) purification->characterization novel_derivatives Novel this compound Derivatives characterization->novel_derivatives uv_vis UV-Vis Spectroscopy novel_derivatives->uv_vis fluorescence Fluorescence Spectroscopy novel_derivatives->fluorescence cd Circular Dichroism novel_derivatives->cd ct_dna Calf Thymus DNA ct_dna->uv_vis ct_dna->fluorescence ct_dna->cd binding_data Binding Affinity Data (Kb, Ksv) uv_vis->binding_data fluorescence->binding_data

Caption: Workflow for the synthesis and DNA binding evaluation of novel this compound derivatives.

Proposed DNA Binding and Potential Downstream Effects

dna_binding_pathway cluster_interaction Molecular Interaction cluster_cellular_effects Potential Cellular Consequences phenacetin_derivative This compound Derivative binding DNA Binding (Groove/Intercalation) phenacetin_derivative->binding dna DNA Double Helix dna->binding replication_inhibition Inhibition of DNA Replication binding->replication_inhibition transcription_inhibition Inhibition of Transcription binding->transcription_inhibition apoptosis Induction of Apoptosis replication_inhibition->apoptosis transcription_inhibition->apoptosis

Caption: Proposed mechanism of action for DNA-binding this compound derivatives.

References

Application Notes and Protocols for LC-MS/MS Quantitative Analysis of Phenacetin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenacetin, an analgesic and antipyretic drug, has been largely withdrawn from the market in many countries due to adverse effects, including nephrotoxicity and an association with urothelial tumors.[1] However, it remains a critical tool in pharmaceutical research and development as a probe substrate for cytochrome P450 1A2 (CYP1A2).[2] The metabolic activity of CYP1A2 is a key factor in drug-drug interactions and the metabolism of numerous xenobiotics.[3][4] Therefore, the accurate and sensitive quantification of this compound and its primary metabolite, paracetamol (acetaminophen), in biological matrices is essential for drug metabolism and pharmacokinetic studies. This document provides detailed protocols and application notes for the quantitative analysis of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique offering high sensitivity and specificity.[5]

Metabolic Pathway of this compound

This compound is primarily metabolized in the liver via O-deethylation to its active metabolite, paracetamol (acetaminophen), a reaction predominantly catalyzed by the CYP1A2 enzyme.[2] Paracetamol is responsible for most of the analgesic and antipyretic effects.[1] Further metabolism of paracetamol can lead to the formation of a reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), especially in cases of overdose.[6] Under normal conditions, NAPQI is detoxified by conjugation with glutathione.[6]

phenacetin_metabolism This compound This compound paracetamol Paracetamol (Acetaminophen) This compound->paracetamol CYP1A2 (O-deethylation) napqi NAPQI (Toxic Metabolite) paracetamol->napqi CYP450 conjugates Glutathione Conjugates napqi->conjugates Glutathione Conjugation lc_ms_workflow cluster_prep Sample Preparation ppt Protein Precipitation lc_separation 4. LC Separation ppt->lc_separation lle Liquid-Liquid Extraction lle->lc_separation sample_collection 1. Biological Sample Collection (e.g., Plasma, Urine, Serum) is_spiking 2. Internal Standard Spiking sample_collection->is_spiking sample_prep_entry 3. Sample Extraction is_spiking->sample_prep_entry sample_prep_entry->ppt sample_prep_entry->lle ms_detection 5. MS/MS Detection (MRM) lc_separation->ms_detection data_analysis 6. Data Analysis & Quantification ms_detection->data_analysis

References

Application Notes and Protocols for In Vitro Phenacetin Metabolism Studies in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacetin, a historical analgesic and antipyretic drug, serves as a classic probe substrate for studying the activity of cytochrome P450 1A2 (CYP1A2), a key enzyme in drug metabolism.[1][2][3][4] Its primary metabolic pathway in the liver is O-deethylation to its active metabolite, acetaminophen (paracetamol).[1][4] Understanding the kinetics of this reaction in human liver microsomes (HLMs) is crucial for predicting drug-drug interactions and evaluating the metabolic profile of new chemical entities. These application notes provide detailed protocols for conducting in vitro this compound metabolism studies using HLMs, presenting key quantitative data and visual workflows to guide researchers.

Key Metabolic Pathway

The principal metabolic conversion of this compound is its O-deethylation to acetaminophen, a reaction predominantly catalyzed by CYP1A2.[1][4] A minor pathway involves the deacetylation of this compound.[5][6]

Quantitative Data Summary

The following tables summarize key kinetic parameters for this compound metabolism in human liver microsomes.

Table 1: Michaelis-Menten Kinetic Parameters for this compound O-deethylation

ParameterValue RangeNotes
Apparent Km (µM)17.7 - 68Michaelis-Menten kinetics generally describe the oxidation of this compound.[1][7] Some studies indicate a two-site kinetic model may be more appropriate in certain liver samples.[7]
Vmax (nmol/min/mg protein)Varies significantlyVaries up to eleven-fold between different human liver samples.[7]
Intrinsic Clearance (Vmax/Km; µL/min/mg protein)VariesThe low-Km enzyme accounts for the majority of the intrinsic clearance.[1]

Table 2: Kinetic Parameters for this compound Deacetylation

ParameterValueNotes
Km (mM)4.7This pathway is considered a minor contributor to overall this compound metabolism.[5][6]
Vmax (nmol/min/mg protein)5.54[5][6]
Intrinsic Clearance (Vmax/Km; µL/min/mg protein)1.18[5]

Table 3: Inhibition Constants (Ki) for Known CYP1A2 Inhibitors on this compound O-deethylation

InhibitorKi Value (µM)Inhibition Type
α-Naphthoflavone0.013Potent inhibitor.[1]
Fluvoxamine0.24Potent inhibitor.[1]
Propranolol2 - 7Competitive inhibitor.[7]
Furafylline4.4Moderately active inhibitor; potency increases with preincubation.[1]
Prazosin19.0Noncompetitive inhibitor of deacetylation.[5]
Ketoconazole32Relatively weak inhibitor.[1]

Experimental Protocols

Protocol 1: Determination of Kinetic Parameters (Km and Vmax) for this compound O-deethylation

Objective: To determine the Michaelis-Menten constants for the metabolism of this compound to acetaminophen in human liver microsomes.

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Trichloroacetic acid (TCA) or other quenching solution

  • Acetaminophen (for standard curve)

  • Internal standard (e.g., deuterated acetaminophen or caffeine)[8][9]

  • LC-MS/MS system

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO, keeping the final concentration below 0.1% to avoid inhibition).[10]

    • Prepare working solutions of this compound by serial dilution in the incubation buffer to final concentrations ranging from approximately 2.5 to 700 µM.[7]

    • Prepare the NADPH regenerating system in buffer.

    • Prepare the HLM suspension in buffer to the desired concentration (e.g., 0.1-0.5 mg/mL).

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the HLMs, buffer, and this compound at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • The final incubation volume is typically 100-200 µL.

    • Incubate for a predetermined time (e.g., 10-30 minutes) in a shaking water bath at 37°C. The time should be within the linear range of product formation.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or other quenching solution (e.g., TCA).

    • Add the internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the protein.

    • Transfer the supernatant to a new tube or HPLC vial for analysis.

  • Analytical Method (LC-MS/MS):

    • Analyze the samples for the formation of acetaminophen using a validated LC-MS/MS method.[8][11][12][13]

    • Prepare a standard curve of acetaminophen with the internal standard to quantify the amount of metabolite formed.

  • Data Analysis:

    • Calculate the rate of acetaminophen formation (e.g., in pmol/min/mg protein).

    • Plot the reaction velocity against the this compound concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

Protocol 2: CYP1A2 Inhibition Assay

Objective: To evaluate the inhibitory potential of a test compound on this compound O-deethylation.

Procedure:

  • Follow the same procedure as in Protocol 1, with the addition of the test compound at various concentrations to the pre-incubation step.

  • Include a positive control inhibitor (e.g., fluvoxamine or α-naphthoflavone).[1]

  • Include a vehicle control (no inhibitor).

  • Determine the rate of acetaminophen formation in the presence of the test compound.

  • Calculate the percent inhibition relative to the vehicle control.

  • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

  • To determine the inhibition constant (Ki), repeat the experiment with multiple this compound concentrations at each inhibitor concentration and analyze the data using a Dixon or Lineweaver-Burk plot.

Visualizations

Phenacetin_Metabolism_Pathway This compound This compound acetaminophen Acetaminophen This compound->acetaminophen CYP1A2 (O-deethylation) p_phenetidine p-Phenetidine This compound->p_phenetidine Esterase (Deacetylation)

Caption: Metabolic pathways of this compound.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_incubation 2. Incubation cluster_termination 3. Reaction Termination cluster_analysis 4. Sample Analysis prep_hlm Prepare HLM Suspension pre_incubation Pre-incubate HLM + this compound at 37°C prep_hlm->pre_incubation prep_this compound Prepare this compound Solutions prep_this compound->pre_incubation prep_nadph Prepare NADPH System start_reaction Initiate with NADPH pre_incubation->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Add Quenching Solution (e.g., ACN) incubation->stop_reaction add_is Add Internal Standard stop_reaction->add_is centrifuge Centrifuge to Pellet Protein add_is->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Calculate Kinetic Parameters analyze->data_analysis

Caption: Workflow for in vitro this compound metabolism assay.

References

Application Notes and Protocols: Studying the Crystal Refractive Properties of Phenacetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of phenacetin in the study of crystal refractive properties. This document includes key physical and optical data, detailed experimental protocols for refractive index determination, and visualizations to illustrate the relationship between crystal structure and optical characteristics.

Introduction

This compound (N-(4-ethoxyphenyl)acetamide), a synthetic crystalline solid, serves as an exemplary model compound for investigating the optical properties of organic pharmaceutical materials.[1] Its well-defined crystal structure and stability make it suitable for various crystallographic and optical analyses. The refractive index is a fundamental optical property that describes how light propagates through a material. In the context of pharmaceuticals, the refractive properties of a crystalline active pharmaceutical ingredient (API) can influence its solid-state characterization, polymorphism screening, and manufacturing processes, such as particle size analysis and process analytical technology (PAT).

This compound crystallizes in the monoclinic system, which has important implications for its optical properties.[2][3][4] Unlike isotropic materials (e.g., cubic crystals or amorphous solids) that have a single refractive index, monoclinic crystals are biaxial, meaning they have three different principal refractive indices along three mutually perpendicular directions within the crystal.

Quantitative Data Presentation

The known physical and optical properties of this compound are summarized in the table below. It is important to note that as a monoclinic crystal, this compound is anisotropic and will have three principal refractive indices. The commonly cited value is an average or a value measured without specifying the crystal orientation.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₃NO₂[5][6]
Molar Mass 179.22 g/mol [3][5]
Crystal System Monoclinic[2][3][4][7]
Appearance White, odorless crystalline solid/prisms[2][3][4]
Melting Point 133-136 °C[5]
Refractive Index (n_D) 1.571 at 25 °C[3][5]

Experimental Protocols

The following protocols describe the determination of the refractive index of this compound crystals.

High-quality single crystals of this compound are required for accurate refractive index measurements.

  • Recrystallization: this compound can be recrystallized from ethanol or water to obtain well-formed, single crystals suitable for analysis.[2][4]

  • Crystal Selection: Select a crystal with at least one flat, polished face. If necessary, a crystal face can be carefully polished.

The Abbe refractometer is a common instrument for measuring the refractive index of liquids and solids.[8][9] For solid samples like this compound crystals, a contact liquid with a refractive index higher than the sample is required.[10]

  • Instrumentation:

    • Abbe Refractometer

    • Monochromatic light source (e.g., sodium lamp, 589 nm)

    • Temperature-controlled water bath

    • High refractive index contact liquid (e.g., 1-bromonaphthalene (RI ≈ 1.64) or diiodomethane (RI ≈ 1.74))[11][12]

    • Soft lens tissue

    • Acetone or ethanol for cleaning

  • Protocol:

    • Calibration: Calibrate the Abbe refractometer using a standard sample with a known refractive index.

    • Temperature Control: Set the circulating water bath to the desired temperature (e.g., 25 °C) and allow the refractometer prisms to equilibrate.

    • Preparation of the Prism: Ensure the surfaces of the refractometer prisms are clean and dry.

    • Application of Contact Liquid: Place a small drop of the high refractive index contact liquid onto the surface of the measuring prism.

    • Mounting the Crystal: Carefully place the this compound crystal with its polished face onto the drop of contact liquid on the measuring prism. Gently press to ensure good optical contact and remove any air bubbles.

    • Measurement:

      • Close the prism assembly.

      • Adjust the light source to illuminate the sample.

      • Looking through the eyepiece, adjust the control knob to bring the light-dark boundary into the field of view.

      • Use the dispersion correction knob to eliminate any color fringes and obtain a sharp boundary line.

      • Align the boundary line with the center of the crosshairs.

      • Read the refractive index value from the scale.

    • Cleaning: After the measurement, carefully remove the crystal and clean the prism surfaces with a soft tissue moistened with acetone or ethanol.

Spectroscopic ellipsometry is a highly sensitive optical technique for determining the film thickness and optical constants (refractive index and extinction coefficient) of thin films and bulk materials as a function of wavelength.[13][14][15][16]

  • Instrumentation:

    • Spectroscopic Ellipsometer

    • Software for data modeling and analysis

  • Protocol:

    • Sample Preparation: A thin, optically smooth film of this compound is prepared on a suitable substrate (e.g., a silicon wafer). This can be achieved through methods like spin coating from a solution or physical vapor deposition.

    • Measurement: The prepared sample is mounted on the ellipsometer stage. The change in polarization of light upon reflection from the sample surface is measured over a range of wavelengths and angles of incidence.

    • Data Analysis:

      • An optical model is constructed that represents the sample structure (substrate, this compound layer, and any surface roughness).

      • The experimental ellipsometric data (Ψ and Δ) are fitted to the model using appropriate dispersion models (e.g., Cauchy or Tauc-Lorentz) to extract the refractive index of the this compound film as a function of wavelength.[17]

Visualizations

G cluster_prep Sample Preparation cluster_measurement Refractive Index Measurement cluster_analysis Data Analysis and Reporting recrystallization Recrystallization of this compound crystal_selection Selection of a Single Crystal with a Flat Face recrystallization->crystal_selection calibration Calibrate Abbe Refractometer crystal_selection->calibration sample_mounting Mount Crystal on Prism with Contact Liquid calibration->sample_mounting measurement Measure Refractive Index sample_mounting->measurement data_recording Record Refractive Index Value measurement->data_recording reporting Report Data with Temperature and Wavelength data_recording->reporting

Caption: Workflow for determining the refractive index of this compound.

G cluster_structure Crystal Structure cluster_properties Optical Properties phenacetin_crystal This compound Crystal monoclinic_system Monoclinic Crystal System (a ≠ b ≠ c, α = γ = 90°, β > 90°) phenacetin_crystal->monoclinic_system belongs to anisotropy Optical Anisotropy monoclinic_system->anisotropy leads to biaxial Biaxial Nature anisotropy->biaxial refractive_indices Three Principal Refractive Indices (n_x, n_y, n_z) biaxial->refractive_indices

Caption: Relationship between this compound's crystal structure and its optical properties.

References

Application Note: Analysis of Phenacetin and its Metabolites by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenacetin, a once widely used analgesic and antipyretic, is a key compound in drug metabolism research. It is primarily metabolized in the liver through O-deethylation to its major active metabolite, acetaminophen (paracetamol).[1] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP1A2, making this compound a valuable and reliable probe substrate for assessing CYP1A2 activity.[2][3][4] High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted analytical technique for the simultaneous separation and quantification of this compound and its metabolites in various biological matrices, including liver microsomes, plasma, and urine.[2][5][6] This application note provides a detailed protocol for the analysis of this compound metabolism using a reversed-phase HPLC (RP-HPLC) method.

Metabolic Pathway of this compound

This compound undergoes extensive first-pass metabolism. The primary metabolic route is the O-deethylation to form acetaminophen. Acetaminophen is then further metabolized, primarily through glucuronidation and sulfation, to form water-soluble conjugates that are excreted in the urine.[2][7][8]

phenacetin_metabolism This compound This compound acetaminophen Acetaminophen (Paracetamol) This compound->acetaminophen O-deethylation (CYP1A2) conjugates Glucuronide and Sulfate Conjugates acetaminophen->conjugates Phase II Conjugation excretion Excretion (Urine) conjugates->excretion

Caption: Metabolic conversion of this compound to acetaminophen and subsequent conjugates.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography with UV detection to separate and quantify this compound and its primary metabolite, acetaminophen. The separation is achieved on a C18 stationary phase. This compound, being more lipophilic, is retained longer on the column compared to the more polar acetaminophen. An isocratic mobile phase allows for consistent and reproducible separation. Quantification is performed by comparing the peak areas of the analytes in a sample to those of known concentration standards.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Liver Microsomes

This protocol describes a typical experiment to measure the CYP1A2-mediated conversion of this compound to acetaminophen using liver microsomes.

1. Materials and Reagents

  • This compound (Sigma-Aldrich)

  • Acetaminophen (Sigma-Aldrich)

  • Caffeine (Internal Standard) (Sigma-Aldrich)

  • Rat or human liver microsomes (Corning or equivalent)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Perchloric acid (60%) or ice-cold acetonitrile to stop the reaction

2. Equipment

  • HPLC system with UV detector, pump, and autosampler

  • RP C18 column (e.g., Supelcosil, 150 x 4.6 mm, 5 µm)[3]

  • Data acquisition and processing software

  • Incubator or shaking water bath (37°C)

  • Microcentrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound, acetaminophen, and caffeine in acetonitrile or methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to create a calibration curve (e.g., 0.2 µM to 50 µM).

  • Internal Standard (IS) Working Solution: Prepare a working solution of caffeine (e.g., 10 µM) in the mobile phase.

4. Incubation Procedure

  • Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer (pH 7.4), liver microsomes (e.g., 0.2-0.5 mg/mL protein), and the NADPH regenerating system.[9]

  • Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath.[9]

  • Initiate the metabolic reaction by adding this compound (substrate) to a final concentration of (e.g., 10-100 µM).

  • Incubate for a specified time (e.g., 20-30 minutes) at 37°C.[6][9]

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard, or by adding a small volume of 60% perchloric acid.[9]

  • Vortex the tubes vigorously to precipitate the microsomal proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

Protocol 2: HPLC Analysis

1. Chromatographic Conditions

ParameterCondition
Column RP C-18 Supelcosil (150 x 4.6 mm, 5 µm)[2][3]
Mobile Phase Acetonitrile : Water (15:85, v/v)[3]
Flow Rate 0.7 mL/min[3]
Detection Wavelength 240 nm[3] or 254 nm[6]
Injection Volume 100 µL[3]
Column Temperature Ambient
Run Time ~20 minutes

2. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards to generate a calibration curve.

  • Inject the prepared samples from the microsomal incubation.

  • Record the chromatograms and integrate the peak areas for acetaminophen, caffeine (IS), and this compound.

  • Calculate the concentration of acetaminophen formed using the calibration curve.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing microsomes Microsomal Incubation quench Reaction Quenching & Protein Precipitation microsomes->quench centrifuge Centrifugation quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Sample into HPLC supernatant->injection separation Chromatographic Separation (C18) injection->separation detection UV Detection separation->detection integration Peak Integration & Quantification detection->integration report Generate Report integration->report

Caption: General workflow for HPLC analysis of this compound metabolites.

Data Presentation

The performance of the HPLC method is summarized below. Values are compiled from various validated methods and represent typical performance characteristics.

Table 1: Quantitative Data Summary for HPLC Analysis

AnalyteRetention Time (min)Linearity RangeLODLOQ
Acetaminophen ~4.9[2][3]10 - 1500 ng/mL[6]5 ng/mL[6]0.2 µM[3]
Caffeine (IS) ~8.6[2][3]N/AN/AN/A
This compound ~15.5[2][3]10 - 1500 ng/mL[6]5 ng/mL[6]0.1 µM[3]

LOD: Limit of Detection; LOQ: Limit of Quantitation. Values may vary based on the specific instrument and laboratory conditions.

Conclusion

The described RP-HPLC method is simple, sensitive, and reproducible for the simultaneous determination of this compound and its primary metabolite, acetaminophen.[6] This protocol is well-suited for in vitro drug metabolism studies, particularly for assessing CYP1A2 enzyme activity in drug discovery and development settings. The method can be adapted for different biological matrices with appropriate sample preparation and validation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Phenacetin Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the recrystallization of phenacetin for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound recrystallization?

Recrystallization is a purification technique based on the principle that the solubility of most solids, including this compound, increases with temperature.[1] An impure sample is dissolved in a hot solvent to create a saturated solution. As this solution cools, the solubility of this compound decreases, causing it to crystallize out of the solution in a purer form, while the impurities remain dissolved in the surrounding liquid (mother liquor).[1][2]

Q2: Which solvent is most effective for recrystallizing this compound?

The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[1] While water can be used, this compound's solubility in it is generally low.[3][4][5] Ethanol, or a mixed solvent system of ethanol and water, is commonly recommended.[6] Other organic solvents like methanol, ethyl acetate, and various alcohols have also been studied.[7][8][9] The choice of solvent can impact the final crystal shape (habit) and size.[10][11]

Q3: How does temperature affect the solubility and yield of this compound?

The solubility of this compound in various organic solvents increases as the temperature rises.[5][7] A higher initial temperature allows the crude solid to be dissolved in a minimal amount of solvent, creating a supersaturated solution upon cooling, which is essential for maximizing crystal yield.[12] Conversely, cooling the solution to a low temperature (e.g., in an ice bath) minimizes the amount of this compound that remains dissolved in the mother liquor, further increasing the recovery of the purified product.[2][13]

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound in several common solvents at different temperatures. Data is presented as mole fraction solubility (x₁), which increases with temperature.

Solvent283.15 K (10°C)293.15 K (20°C)303.15 K (30°C)313.15 K (40°C)323.15 K (50°C)
Methanol 0.04310.06320.09030.12610.1711
Ethanol 0.02750.04160.06110.08770.1221
1-Propanol 0.02110.03250.04850.07070.1005
Ethyl Acetate 0.04550.06600.09310.12870.1741
Acetonitrile 0.04350.06310.08880.12150.1627
Data adapted from a study on this compound solubility in 12 pure solvents.[7]

Q4: What is the optimal cooling rate for maximizing yield and purity?

A slow rate of cooling is crucial for obtaining high-purity crystals.[1][4] Slow cooling allows the crystal lattice to form gradually, which helps to exclude impurities.[14] Rapid cooling can trap impurities within the crystal structure and tends to produce smaller, less pure crystals.[12][14] For optimal results, the solution should first be allowed to cool slowly to room temperature, and then be placed in an ice bath to maximize crystallization.[2][15]

Experimental Protocols

Standard Protocol for this compound Recrystallization from a Mixed Solvent (Ethanol-Water)

This protocol outlines the key steps for purifying crude this compound.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol (near boiling) required to completely dissolve the solid.[6] It is critical to use the smallest volume of solvent necessary to create a saturated solution, as excess solvent will reduce the final yield.[12][13]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, activated carbon), perform a hot gravity filtration to remove them before cooling. This step is crucial to prevent premature crystallization on the filter paper.[2]

  • Induce Crystallization: To the hot solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating that the solution is supersaturated.[6] Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.[6]

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1][14] Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.[2][15]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same ethanol-water mixture) to remove any remaining soluble impurities from the crystal surfaces.[13]

  • Drying: Allow air to be pulled through the funnel for several minutes to help dry the crystals.[6] The final product can then be transferred to a watch glass or drying oven (at an appropriate temperature below this compound's melting point of 133-136°C) to remove all residual solvent.[3][6]

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude this compound in Erlenmeyer flask B Add minimum amount of hot solvent A->B C Heat until solid is fully dissolved B->C D Insoluble impurities present? C->D E Perform hot gravity filtration D->E Yes F Proceed to cooling D->F No E->F G Cool solution slowly to room temperature F->G H Cool further in an ice bath G->H I Collect crystals via vacuum filtration H->I J Wash with ice-cold solvent I->J K Dry the pure crystals J->K

Caption: Experimental workflow for this compound recrystallization.

Troubleshooting Guide

Problem: Low or no crystal yield.

Possible Cause Solution
Too much solvent was used. If the filtrate (mother liquor) has not been discarded, boil off a portion of the solvent to concentrate the solution and then attempt the cooling process again.[16]
Premature crystallization during hot filtration. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a stemless funnel to prevent crystallization in the stem.[2]
Incomplete crystallization. Ensure the solution is cooled for a sufficient amount of time in an ice bath after slow cooling to room temperature.[2]
Washing with warm solvent. Always use a minimum amount of ice-cold solvent to wash the crystals during filtration to avoid redissolving the product.[13]

Problem: The product "oils out" instead of crystallizing.

"Oiling out" occurs when the dissolved solid comes out of solution as a liquid instead of a solid.[2] This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly from a very high level of saturation.

Possible Cause Solution
Solution is too saturated or cooled too quickly. Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level, then cool the solution much more slowly.[2][6]
Presence of impurities. Impurities can lower the melting point of the mixture. Ensure the starting material is not excessively impure. A preliminary purification step may be needed.[16]

Problem: Crystals are colored or appear impure.

Possible Cause Solution
Colored impurities present in the starting material. Before cooling, add a small amount of activated charcoal to the hot solution and boil for a few minutes. Remove the charcoal via hot gravity filtration. Be aware that excess charcoal can absorb the product and reduce yield.[4][16]
Impurities trapped during rapid crystallization. The cooling rate was likely too fast. Redissolve the crystals in fresh hot solvent and recrystallize, ensuring a much slower cooling rate to allow for proper lattice formation.[14]
Mother liquor on crystal surfaces. Ensure the crystals are properly washed with a small amount of ice-cold solvent during the vacuum filtration step.[17]

Problem: Crystallization does not start.

Possible Cause Solution
Solution is not sufficiently saturated. The solution is too dilute. Boil off some of the solvent to increase the concentration and try cooling again.[12][16]
Lack of nucleation sites. Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass stirring rod.[8] Alternatively, add a "seed crystal" (a tiny crystal of pure this compound) to the solution.[2]

Mandatory Visualization

Troubleshooting_Tree Start Recrystallization Issue? Q_Yield Is the yield low? Start->Q_Yield Q_Form Did the product 'oil out'? Start->Q_Form Q_Purity Are crystals impure/colored? Start->Q_Purity Q_Start Did crystallization fail to start? Start->Q_Start Sol_Yield1 Too much solvent used. Boil off excess and re-cool. Q_Yield->Sol_Yield1 Yes Sol_Yield2 Washed with warm solvent. Use ice-cold rinse. Q_Yield->Sol_Yield2 Yes Sol_Oil Reheat, add more solvent, and cool SLOWLY. Q_Form->Sol_Oil Yes Sol_Purity1 Colored impurities present. Use activated charcoal. Q_Purity->Sol_Purity1 Yes Sol_Purity2 Cooled too fast. Re-dissolve and cool slowly. Q_Purity->Sol_Purity2 Yes Sol_Start1 Solution is too dilute. Boil off excess solvent. Q_Start->Sol_Start1 Yes Sol_Start2 No nucleation. Scratch flask or add seed crystal. Q_Start->Sol_Start2 Yes

Caption: Troubleshooting decision tree for this compound recrystallization.

References

Technical Support Center: Separation of Phenacetin from Cocaine Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation and analysis of phenacetin and cocaine mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from cocaine?

The primary challenges in separating this compound from cocaine stem from their similar physicochemical properties, which can lead to difficulties in achieving baseline separation in chromatographic methods. Both are organic compounds with relatively similar polarities, which can result in co-elution if the analytical method is not properly optimized. Furthermore, this compound is a common adulterant in illicit cocaine samples, often present in significant concentrations, which necessitates robust separation and quantification methods.[1][2][3]

Q2: What are the most common analytical techniques for separating this compound and cocaine?

The most prevalent and effective techniques for the separation and quantification of this compound and cocaine in mixtures are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6] These methods offer high resolution and sensitivity, allowing for the accurate identification and measurement of each component.

Q3: Why is this compound frequently found as an adulterant in cocaine samples?

This compound is often used as a cutting agent in illicit cocaine for several reasons. It has similar physical properties to cocaine, such as its appearance as a white powder and a comparable melting point, making it difficult to distinguish visually.[2] Additionally, this compound possesses mild analgesic and euphoric effects that can mimic or supplement the perceived effects of cocaine.[2]

Troubleshooting Guides

Chromatographic Separation Issues

Problem: Poor peak resolution or peak tailing in HPLC analysis.

  • Possible Cause 1: Inappropriate mobile phase composition.

    • Solution: Adjust the mobile phase polarity. For reverse-phase HPLC, increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) can decrease the retention time of both compounds, but a careful gradient elution may be required to improve separation. A study by de Souza et al. utilized a gradient elution starting with 10% acetonitrile and increasing to 50% over 20 minutes for successful separation.[4]

  • Possible Cause 2: Incorrect pH of the mobile phase.

    • Solution: The pH of the mobile phase can significantly affect the ionization state and, therefore, the retention of cocaine, which is a basic compound. Operating at a pH around 8.3, as demonstrated in one study, can improve peak shape and resolution for cocaine and its adulterants.[7]

  • Possible Cause 3: Column degradation.

    • Solution: Ensure the column is properly conditioned and has not exceeded its recommended lifetime. Poor peak shape can be an indicator of a deteriorating stationary phase.

Problem: Co-elution of this compound and cocaine peaks in GC-MS.

  • Possible Cause 1: Inadequate temperature programming.

    • Solution: Optimize the temperature ramp rate in the GC oven. A slower ramp rate can often improve the separation of compounds with close boiling points.

  • Possible Cause 2: Improper column selection.

    • Solution: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (HP-5), is commonly used for the analysis of these compounds.[8] Ensure the column choice is appropriate for the analytes.

Sample Preparation Issues

Problem: Low recovery of analytes after extraction.

  • Possible Cause 1: Incorrect extraction solvent or pH.

    • Solution: Cocaine is a base and is more soluble in organic solvents in its freebase form. For liquid-liquid extraction, the aqueous sample should be basified (pH > 8.5) before extraction with an organic solvent like chloroform or ethyl ether to ensure efficient recovery of cocaine.[9] this compound is a neutral compound and will also partition into the organic phase.

  • Possible Cause 2: Incomplete dissolution of the sample.

    • Solution: Ensure the sample is fully dissolved in the initial solvent before proceeding with any extraction or dilution steps. Sonication can aid in the dissolution of solid samples in solvents like methanol.[5]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-DAD)

This protocol is adapted from a method developed for the determination of cocaine and its major adulterants.[4]

  • Standard and Sample Preparation:

    • Prepare stock solutions of cocaine and this compound standards (e.g., 1 mg/mL) in methanol.

    • Create a series of working standards by diluting the stock solutions to the desired concentration range for calibration.

    • Accurately weigh and dissolve the sample mixture in methanol to a known concentration (e.g., 1 mg/mL). Use sonication to ensure complete dissolution.[5]

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 1.7 mmol/L acetic acid in water.

      • Solvent B: Acetonitrile.

    • Gradient Elution: Start with 10% B, increase to 50% B over 20 minutes.[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: Diode Array Detector (DAD) at 230 nm.[4]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify peaks based on the retention times of the standards.

    • Quantify the amount of cocaine and this compound in the sample using the calibration curve generated from the standards.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general procedures for the analysis of seized drug samples.[6][8]

  • Sample Preparation:

    • Dissolve a small, accurately weighed amount of the sample mixture in a suitable organic solvent (e.g., methanol or chloroform).

    • If necessary, perform a liquid-liquid extraction to remove interferences. For example, dissolve the sample in dilute acid, wash with an organic solvent to remove neutral impurities, then basify the aqueous layer and extract the cocaine and this compound with an organic solvent.[9]

    • Evaporate the solvent and reconstitute the residue in a known volume of a suitable solvent for injection.

  • GC-MS Conditions:

    • Column: HP-5 capillary column (30 m x 0.32 mm x 0.25 µm) or equivalent.[8]

    • Carrier Gas: Helium at a constant flow rate of 1.75 mL/min.[8]

    • Oven Temperature Program:

      • Initial temperature: 75 °C, hold for 2 minutes.

      • Ramp to 170 °C at a suitable rate.

      • Further ramps may be necessary to elute all compounds of interest.[8]

    • Injector Temperature: 250 °C.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Spectrometer: Scan from m/z 40 to 500.

  • Data Analysis:

    • Identify cocaine and this compound by comparing their mass spectra and retention times to those of reference standards or library spectra.

    • Quantification can be performed using a calibration curve with an internal standard.

Quantitative Data Summary

ParameterCocaineThis compoundReference
Average Content in Seized Samples (Crack) 68.3%15% (in adulterated samples)[3]
Average Content in Seized Samples (HCl) 44.5%Less prevalent than in crack[3]
GC/MS Limit of Detection (LoD) 123.42 µg/mL28.57 µg/mL[5]
GC/MS Limit of Quantification (LoQ) 374.02 µg/mL86.59 µg/mL[5]

Visualizations

Separation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Cocaine-Phenacetin Mixture Dissolution Dissolve in Methanol Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC HPLC System Filtration->HPLC Inject GCMS GC-MS System Filtration->GCMS Inject Chromatogram Obtain Chromatogram HPLC->Chromatogram MassSpectra Obtain Mass Spectra GCMS->MassSpectra Identification Compound Identification Chromatogram->Identification MassSpectra->Identification Quantification Quantification (Calibration Curve) Result Final Report Quantification->Result Identification->Quantification

Caption: General experimental workflow for the separation and analysis of cocaine and this compound mixtures.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Poor Peak Resolution Cause1 Incorrect Mobile Phase Composition Start->Cause1 Cause2 Inappropriate Mobile Phase pH Start->Cause2 Cause3 Column Degradation Start->Cause3 Solution1 Optimize Solvent Ratio / Gradient Cause1->Solution1 Solution2 Adjust pH (e.g., to ~8.3) Cause2->Solution2 Solution3 Replace Column Cause3->Solution3 End Successful Separation Solution1->End Resolution Improved Solution2->End Resolution Improved Solution3->End Resolution Improved

Caption: Troubleshooting logic for addressing poor peak resolution in HPLC analysis.

References

Technical Support Center: Phenacetin Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the detection of phenacetin using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in positive ion mode mass spectrometry?

A1: In positive ion mode, this compound (molecular weight: 179.22 g/mol ) typically forms a protonated molecule [M+H]+ at m/z 180.1.[1][2] The most common product ions for Multiple Reaction Monitoring (MRM) are m/z 138 and m/z 110.[1][2][3] The transition of m/z 180 → 138 is often used for quantification.[1][3]

Q2: I am observing a low signal-to-noise ratio for my this compound standard. What are the potential causes?

A2: A low signal-to-noise ratio can stem from several factors. Key areas to investigate include:

  • Suboptimal Ionization Source Parameters: The efficiency of this compound ionization is highly dependent on the settings of your electrospray (ESI) or atmospheric pressure chemical ionization (APCI) source. Parameters such as gas temperatures, gas flows, and capillary voltage need to be optimized.[2]

  • Inefficient Sample Preparation: The presence of matrix components can suppress the ionization of this compound.[4][5] Your sample preparation method should effectively remove interfering substances.

  • Chromatographic Issues: Poor peak shape or co-elution with matrix components can diminish the apparent signal intensity.[6]

  • Instrument Contamination: A contaminated ion source or mass spectrometer can lead to high background noise and reduced sensitivity.[7]

Q3: How can I minimize matrix effects when analyzing this compound in complex samples like plasma or urine?

A3: Minimizing matrix effects is crucial for achieving low detection limits. Consider the following strategies:

  • Effective Sample Cleanup: Employ rigorous sample preparation techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a significant portion of the matrix.[8]

  • Chromatographic Separation: Optimize your HPLC method to ensure this compound elutes in a region free from major matrix interferences.[5]

  • Use of an Internal Standard: A deuterated internal standard for this compound can help compensate for signal suppression or enhancement caused by the matrix.[9][10]

  • Dilution: If the this compound concentration is sufficiently high, a simple dilution of the sample can reduce the concentration of matrix components.

Troubleshooting Guides

Issue 1: Poor Sensitivity and Low Ion Intensity

Symptoms:

  • Low peak intensity for this compound standard injections.

  • Inability to achieve desired detection limits.

  • High background noise in the mass spectrum.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal MS Source Conditions Perform a tuning and optimization of the ion source parameters specifically for this compound. Infuse a standard solution and adjust parameters like nebulizer gas, drying gas temperature and flow, and capillary voltage to maximize the signal for the m/z 180.1 -> 138 transition.[2]
Inefficient Sample Extraction Evaluate your sample preparation method. For plasma, consider protein precipitation followed by LLE or SPE. For urine, a dilute-and-shoot approach may be possible, but SPE is often necessary for lower detection limits.[8][11]
Poor Chromatographic Peak Shape Ensure your mobile phase is compatible with your column and promotes good peak shape for this compound. Check for column degradation or contamination. A broad or tailing peak will result in lower apparent sensitivity.[6]
Instrument Contamination If you have recently analyzed highly concentrated samples, your instrument may be contaminated. Clean the ion source components, such as the orifice plate and ESI electrode, according to the manufacturer's guidelines.[7]
Issue 2: Inconsistent Results and Poor Reproducibility

Symptoms:

  • Variable peak areas for replicate injections.

  • Calibration curve fails to meet linearity requirements.

  • Internal standard response is not stable.

Possible Causes and Solutions:

CauseRecommended Action
Matrix Effects Implement strategies to mitigate matrix effects as described in the FAQs. The use of a stable isotope-labeled internal standard is highly recommended to correct for variability.[4][9][10]
Sample Preparation Variability Ensure your sample preparation protocol is followed consistently. Use calibrated pipettes and ensure complete solvent evaporation and reconstitution steps.
LC System Issues Check for leaks in the LC system, inconsistent pump performance, or issues with the autosampler. These can all contribute to variable injection volumes and retention times.
Ion Source Instability An unstable spray in the ESI source can lead to fluctuating ion intensity. Visually inspect the spray and ensure it is consistent. Clean the source if necessary.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma

This protocol is a synthesized example based on common methodologies.[3][12]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma, add an internal standard (e.g., this compound-d3).

    • Add 1 mL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • LC Conditions:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 5 µm).[3]

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v).[3]

    • Flow Rate: 0.3 mL/min.[3]

    • Injection Volume: 10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • This compound: m/z 180 → 138[1][3]

      • Internal Standard (this compound-d3): m/z 183 → 110[9]

    • Optimize collision energy for each transition.

Quantitative Data Summary

MethodMatrixSample PreparationLOQReference
GLC-MS (CI)Human PlasmaBenzene-dichloroethane extraction, methylation1 ng/mL[9]
GC-MS (NCI)PlasmaTrifluoroacetyl derivatizationDetects 1 pg on-column[10]
LC-MS/MSHuman Serum & UrineEthyl acetate extraction0.2 µg/mL[3]
LC-APCI-MS/MSRabbit PlasmaEthyl acetate extraction4 ng/mL[12]
LC-MS/MS (ESI)Aqueous & OrganicNot specified0.1 ng/L (MQL)[2]

Diagrams

experimental_workflow plasma_sample Plasma Sample add_is Add Internal Standard (IS) plasma_sample->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing (Quantification) lc_ms_analysis->data_processing

Caption: Sample preparation and analysis workflow for this compound in plasma.

troubleshooting_logic start Low this compound Signal? check_source Optimize Ion Source Parameters start->check_source Yes check_sample_prep Evaluate Sample Preparation Efficiency check_source->check_sample_prep No Improvement resolved Signal Improved check_source->resolved Improvement check_chromatography Assess Chromatographic Peak Shape check_sample_prep->check_chromatography No Improvement check_sample_prep->resolved Improvement check_contamination Inspect for Instrument Contamination check_chromatography->check_contamination No Improvement check_chromatography->resolved Improvement check_contamination->resolved Improvement

Caption: Troubleshooting logic for low this compound signal intensity.

References

Technical Support Center: Williamson Ether Synthesis of Phenacetin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of phenacetin.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Issue: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no this compound at all. What are the potential causes and how can I rectify this?

Answer:

Several factors can contribute to a low or negligible yield of this compound. A systematic approach to troubleshooting is recommended.

  • Incomplete Deprotonation of Acetaminophen: The first step of the Williamson ether synthesis is the deprotonation of the phenolic hydroxyl group of acetaminophen to form the phenoxide ion. If this step is inefficient, the subsequent nucleophilic attack on the ethyl halide will not occur.

    • Weak Base: Ensure the base used is strong enough to deprotonate the phenol. While potassium carbonate (K₂CO₃) is commonly used, its effectiveness can be hampered by its low solubility in some organic solvents.[1] Using a stronger base like sodium ethoxide or ensuring the potassium carbonate is finely powdered and vigorously stirred can improve the deprotonation.

    • Insufficient Base: A stoichiometric or slight excess of the base is crucial. An insufficient amount will leave unreacted acetaminophen.[2]

    • Presence of Water: The presence of water in the reaction mixture can consume the base and protonate the phenoxide, thus inhibiting the reaction. Ensure all glassware is dry and use anhydrous solvents.

  • Poor Quality of Reagents:

    • Decomposed Alkyl Halide: Ethyl iodide and ethyl bromide can decompose over time, releasing iodine or bromine, which can lead to side reactions. It is advisable to use freshly opened or purified alkyl halides.

    • Wet Solvents or Reagents: As mentioned, water can interfere with the reaction. Use anhydrous solvents and ensure reagents like potassium carbonate are properly dried.

  • Suboptimal Reaction Conditions:

    • Insufficient Reaction Time or Temperature: The reaction typically requires refluxing for at least an hour to proceed to completion.[3] Ensure the reaction is heated to the boiling point of the solvent and maintained at reflux for the specified duration.

    • Inefficient Mixing: If using a heterogeneous base like potassium carbonate, vigorous stirring is essential to maximize the surface area and facilitate the reaction.[3]

  • Loss of Product During Work-up and Purification:

    • Extraction Issues: Ensure proper separation of the organic and aqueous layers during the extraction process to avoid loss of product.

    • Recrystallization Problems: Using too much solvent during recrystallization will result in the product remaining in the solution and not crystallizing upon cooling.[2] It is crucial to use a minimal amount of hot solvent to dissolve the crude product.

Issue: Presence of Unreacted Acetaminophen in the Final Product

Question: My final product shows contamination with the starting material, acetaminophen. How can I remove it and prevent this in future syntheses?

Answer:

The presence of unreacted acetaminophen is a common issue and can often be identified by a broad melting point range of the final product.

  • Removal of Unreacted Acetaminophen:

    • Base Wash: Unreacted acetaminophen can be removed from the organic layer during the work-up by washing with an aqueous solution of a base, such as 5% sodium hydroxide (NaOH).[1] The phenolic hydroxyl group of acetaminophen is acidic enough to be deprotonated by NaOH, forming a water-soluble sodium salt which will partition into the aqueous layer. This compound, lacking this acidic proton, will remain in the organic layer.

    • Recrystallization: Careful recrystallization can also help in separating this compound from the more polar acetaminophen.

  • Prevention in Future Syntheses:

    • Ensure Complete Reaction: To prevent the carryover of starting material, ensure the reaction goes to completion. This can be achieved by:

      • Using a slight excess of the ethyl halide and the base.

      • Increasing the reaction time under reflux.

      • Monitoring the reaction progress using Thin Layer Chromatography (TLC).[4] A spot corresponding to acetaminophen should be absent or very faint at the end of the reaction.

Issue: Potential Side Reactions

Question: Are there any common side reactions I should be aware of, and how can I minimize them?

Answer:

The primary side reaction of concern in the Williamson ether synthesis is the E2 elimination of the alkyl halide.

  • E2 Elimination: The phenoxide ion is not only a good nucleophile but also a reasonably strong base. It can react with the ethyl halide in an elimination reaction to produce ethene gas, particularly at higher temperatures.

    • Minimization:

      • Choice of Alkyl Halide: The Williamson ether synthesis works best with primary alkyl halides like ethyl iodide or ethyl bromide, as they are less prone to elimination reactions compared to secondary and tertiary halides.[5]

      • Temperature Control: While reflux is necessary, excessively high temperatures can favor the elimination reaction.[6] Maintaining a controlled reflux is important.

      • Choice of Base: Using a bulky or non-nucleophilic base could in theory reduce substitution, but for this specific synthesis, a base that effectively deprotonates the phenol is paramount. Potassium carbonate is a good compromise.

Frequently Asked Questions (FAQs)

1. What is the role of each reagent in the Williamson ether synthesis of this compound?

  • Acetaminophen (Paracetamol): The starting material, which contains the phenolic hydroxyl group that will be converted into an ether.

  • Potassium Carbonate (K₂CO₃) or other base: To deprotonate the acidic phenolic hydroxyl group of acetaminophen to form the nucleophilic phenoxide ion.[7]

  • Ethyl Iodide (CH₃CH₂I) or Ethyl Bromide (CH₃CH₂Br): The electrophile that is attacked by the phenoxide ion to form the ether linkage.

  • 2-Butanone (Methyl Ethyl Ketone - MEK) or other polar aprotic solvent: To dissolve the reactants and facilitate the SN2 reaction. A polar aprotic solvent is ideal as it can solvate the cation of the base but does not protonate the highly reactive phenoxide nucleophile.[8]

2. How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective method to monitor the reaction's progress.[4] A small aliquot of the reaction mixture can be spotted on a TLC plate alongside the starting material (acetaminophen). The disappearance of the acetaminophen spot and the appearance of a new, less polar spot for this compound indicates the progression of the reaction.

3. My purified product has a low melting point and a broad melting point range. What does this indicate?

A low and broad melting point is a strong indication of impurities in your product. The most likely impurity is unreacted acetaminophen. Other possibilities include residual solvent or byproducts from side reactions. Further purification, such as another recrystallization or a column chromatography, may be necessary. The literature melting point of pure this compound is in the range of 134-136 °C.[5]

4. What are the key differences to look for in the IR and ¹H NMR spectra of acetaminophen and this compound to confirm the success of the synthesis?

  • IR Spectroscopy: The most significant change will be the disappearance of the broad O-H stretch from the phenolic hydroxyl group of acetaminophen, which typically appears around 3100-3300 cm⁻¹. The spectrum of this compound will show C-O stretching vibrations characteristic of an ether.

  • ¹H NMR Spectroscopy: The key diagnostic signals in the ¹H NMR spectrum of this compound are the appearance of a triplet and a quartet corresponding to the ethyl group (O-CH₂-CH₃), typically around 1.4 ppm and 4.0 ppm, respectively.[9] The singlet for the phenolic -OH proton in acetaminophen will be absent in the spectrum of pure this compound.

5. What is the best solvent system for the recrystallization of this compound?

A mixed solvent system of ethanol and water is commonly used for the recrystallization of this compound.[2] The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes cloudy. This indicates that the solution is saturated. Upon slow cooling, pure this compound crystals should form.

Data Presentation

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis of this compound

ParameterCondition 1Condition 2Condition 3
Starting Material AcetaminophenAcetaminophenAcetaminophen
Base Potassium Carbonate (K₂CO₃)Sodium Ethoxide (NaOEt)Sodium Hydroxide (NaOH)
Alkyl Halide Ethyl Iodide (CH₃CH₂I)Ethyl Iodide (CH₃CH₂I)Bromoethane (CH₃CH₂Br)
Solvent 2-Butanone (MEK)EthanolEthanol/Water
Reaction Time 1 hour1 hour45 minutes
Temperature Reflux (~80°C)Reflux (~78°C)Reflux
Typical Yield ~60-80%Moderate to High~50-70%
Reference [3][4][2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound using Potassium Carbonate

This protocol is adapted from established laboratory procedures.[1][3]

  • Reaction Setup:

    • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add acetaminophen (500 mg), anhydrous potassium carbonate (665 mg, finely powdered), and 2-butanone (7 mL).

    • Carefully add ethyl iodide (0.64 mL) to the flask.

    • Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.

  • Reflux:

    • Heat the mixture to reflux with constant stirring. The boiling point of 2-butanone is approximately 80°C.

    • Maintain the reflux for 1 hour.

  • Work-up:

    • After 1 hour, allow the reaction mixture to cool to room temperature.

    • Add 4 mL of water to the flask to dissolve any remaining solids.

    • Transfer the mixture to a separatory funnel.

    • Rinse the reaction flask with a small amount of an organic solvent like diethyl ether or dichloromethane and add the rinsing to the separatory funnel.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with 5% aqueous sodium hydroxide solution to remove any unreacted acetaminophen.

    • Wash the organic layer with brine (saturated NaCl solution).

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.

    • Decant or filter the dried organic solution into a clean, pre-weighed flask.

    • Remove the solvent using a rotary evaporator or by gentle heating in a fume hood.

  • Purification:

    • The crude solid product can be purified by recrystallization from an ethanol/water mixture.

    • Dissolve the crude this compound in a minimal amount of hot ethanol.

    • Add hot water dropwise until the solution becomes persistently cloudy.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and allow them to air dry.

  • Characterization:

    • Determine the melting point of the purified this compound.

    • Obtain IR and ¹H NMR spectra to confirm the structure and purity of the product.

Mandatory Visualizations

Williamson_Ether_Synthesis cluster_reactants acetaminophen Acetaminophen phenoxide Phenoxide Intermediate acetaminophen->phenoxide Deprotonation This compound This compound phenoxide->this compound SN2 Attack byproduct Byproduct (e.g., KHCO₃ + KI) base Base (e.g., K₂CO₃) ethyl_halide Ethyl Halide (e.g., CH₃CH₂I) ethyl_halide->this compound

Caption: Reaction mechanism of the Williamson ether synthesis of this compound.

Experimental_Workflow start Start: Combine Reactants reflux Reflux Reaction Mixture (1 hr) start->reflux workup Aqueous Work-up & Extraction reflux->workup drying Dry Organic Layer workup->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization evaporation->recrystallization characterization Characterization (MP, IR, NMR) recrystallization->characterization end End: Pure this compound characterization->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes troubleshoot_reaction Troubleshoot Reaction Conditions: - Base strength/amount - Reaction time/temp - Reagent quality incomplete->troubleshoot_reaction check_workup Review Work-up & Purification complete->check_workup end Optimized Synthesis troubleshoot_reaction->end workup_issue Work-up/Purification Issue check_workup->workup_issue Issue Found check_workup->end No Issue troubleshoot_workup Troubleshoot Purification: - Extraction technique - Recrystallization solvent volume workup_issue->troubleshoot_workup troubleshoot_workup->end

Caption: Troubleshooting workflow for this compound synthesis.

References

minimizing interference in phenacetin CYP1A2 probe assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in phenacetin CYP1A2 probe assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as a probe for CYP1A2 activity?

A1: this compound is a drug that is primarily metabolized by the Cytochrome P450 1A2 (CYP1A2) enzyme. Its O-deethylation to form acetaminophen (paracetamol) is a well-characterized reaction that is highly specific to CYP1A2, making it a reliable in vitro probe to determine the activity of this enzyme.[1]

Q2: What is the primary metabolic pathway of this compound catalyzed by CYP1A2?

A2: The primary metabolic pathway is the O-deethylation of this compound by CYP1A2 to its major metabolite, acetaminophen.[1] This reaction is the basis for most CYP1A2 activity assays using this compound.

This compound This compound Acetaminophen Acetaminophen This compound->Acetaminophen O-deethylation CYP1A2 CYP1A2 CYP1A2->Acetaminophen

This compound Metabolism by CYP1A2

Q3: What are the typical kinetic parameters for this compound O-deethylation by human liver microsomes?

A3: The O-deethylation of this compound in human liver microsomes often exhibits biphasic kinetics, with a high-affinity (low Km) and a low-affinity (high Km) component. The high-affinity component is attributed to CYP1A2. Apparent Km values for the high-affinity component are typically in the range of 17.7 to 38.4 µM.[2]

Troubleshooting Guide

Issue 1: High background signal or false positives for acetaminophen.

Q: My control samples (without enzyme or with inhibited enzyme) show a significant acetaminophen signal. What could be the cause?

A: This is a common issue that can arise from several sources:

  • In-source fragmentation of this compound: During LC-MS/MS analysis, this compound can fragment in the ion source to produce an ion that is structurally identical to the acetaminophen parent ion, leading to a false positive signal.[3]

  • Contaminated reagents: Acetaminophen is a common over-the-counter analgesic and contamination of laboratory reagents or equipment is possible.

  • Spontaneous degradation of this compound: Although less common under proper storage conditions, this compound may degrade over time.

Troubleshooting Steps:

  • Optimize LC-MS/MS conditions: Ensure chromatographic separation of this compound and acetaminophen. The two compounds should have distinct retention times.[4] This will allow you to distinguish between true acetaminophen and the signal from in-source fragmentation of this compound.

  • Analyze a this compound standard: Inject a pure this compound standard and monitor the acetaminophen MRM transition. This will confirm if in-source fragmentation is occurring with your current instrument settings.[3]

  • Use fresh reagents: Prepare fresh stock solutions and buffers.

  • Run a "reagent blank": Analyze a sample containing all reaction components except the enzyme source to check for contamination.

Issue 2: Lower than expected CYP1A2 activity.

Q: The rate of acetaminophen formation is significantly lower than expected. What are the potential reasons?

A: Several factors can lead to reduced enzyme activity:

  • Solvent inhibition: Organic solvents like dimethyl sulfoxide (DMSO), often used to dissolve test compounds, can inhibit CYP enzymes. CYP1A2 is generally less sensitive to DMSO than some other CYPs, but high concentrations can still be inhibitory.[3]

  • Improper storage of microsomes: Human liver microsomes are sensitive to temperature fluctuations and must be stored properly at -80°C to maintain their activity.

  • Degradation of cofactors: NADPH is essential for CYP enzyme activity and is unstable at room temperature.

  • Presence of inhibitors in the test compound: The compound being tested may be an inhibitor of CYP1A2.

Troubleshooting Steps:

  • Check the final DMSO concentration: Keep the final concentration of DMSO in the incubation mixture as low as possible, preferably not exceeding 0.1%.[3] If higher concentrations are necessary, run a solvent control to assess the degree of inhibition.

  • Verify microsome activity: Use a known potent CYP1A2 substrate and inhibitor (positive control) to confirm the activity of your microsomal batch.

  • Use fresh NADPH: Prepare the NADPH solution immediately before use.

  • Evaluate for time-dependent inhibition: Pre-incubate the test compound with the microsomes and NADPH before adding this compound to determine if it is a time-dependent inhibitor.

Issue 3: Interference from hemolyzed samples.

Q: Can hemolysis in my plasma or serum samples affect the assay results?

A: Yes, hemolysis can significantly interfere with drug metabolism assays. The release of intracellular components from red blood cells can:

  • Alter enzyme activity: Released components may directly inhibit or, less commonly, enhance CYP enzyme activity.

  • Cause analytical interference: Hemoglobin and other released molecules can interfere with spectrophotometric or fluorometric detection methods.[5] For LC-MS/MS analysis, matrix effects can lead to ion suppression or enhancement.

  • Change drug concentration: If the drug binds to red blood cells, hemolysis will release the drug into the plasma, altering its effective concentration.[6]

Troubleshooting Steps:

  • Visual inspection and quantification: Visually inspect samples for any pink or red discoloration. If possible, quantify the degree of hemolysis by measuring the free hemoglobin concentration.

  • Sample rejection criteria: Establish a threshold for acceptable hemolysis and reject samples that exceed this limit.

  • Use of matched matrix: If mildly hemolyzed samples must be used, ensure that the matrix for standards and quality controls is similarly hemolyzed to compensate for matrix effects.

  • Re-extraction or sample cleanup: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering substances.

cluster_troubleshooting Troubleshooting Workflow Start Unexpected Result High_Background High Background Signal? Start->High_Background Low_Activity Low CYP1A2 Activity? High_Background->Low_Activity No Check_Fragmentation Check In-Source Fragmentation High_Background->Check_Fragmentation Yes Hemolysis_Suspected Hemolysis Suspected? Low_Activity->Hemolysis_Suspected No Check_DMSO Verify Final DMSO Concentration Low_Activity->Check_DMSO Yes Inspect_Sample Visually Inspect Sample Hemolysis_Suspected->Inspect_Sample Yes Check_Reagents Check for Reagent Contamination Check_Fragmentation->Check_Reagents Check_Microsomes Test Microsome Activity Check_DMSO->Check_Microsomes Check_NADPH Use Fresh NADPH Check_Microsomes->Check_NADPH Quantify_Hemolysis Quantify Free Hemoglobin Inspect_Sample->Quantify_Hemolysis Reject_Sample Reject Highly Hemolyzed Sample Quantify_Hemolysis->Reject_Sample

Troubleshooting Logic Flowchart

Data Presentation: CYP1A2 Inhibitors

The following table summarizes the IC50 values for several known inhibitors of CYP1A2, which can be used as positive controls in your assays.

InhibitorIC50 (µM)Notes
α-Naphthoflavone0.013A potent inhibitor.[1]
Furafylline4.4Potency increases with pre-incubation.[1]
Fluvoxamine< 10A potent inhibitor.[7]
Tolfenamic acid< 10A potent inhibitor.[7]
Mefenamic acid< 10A potent inhibitor.[7]
Rofecoxib< 10Potency increases with pre-incubation.[7]
Propafenone29A competitive inhibitor.[8]
Mexiletine37A competitive inhibitor.[8]
Amiodarone86
Pinocembrin0.52A potent competitive inhibitor.[9]
Baicalin18.9 - 56.1Shows significant inter-individual variation.[10]

Experimental Protocols

Standard Protocol for this compound O-deethylation Assay in Human Liver Microsomes

This protocol is a general guideline and may require optimization for specific experimental conditions.

1. Reagents and Materials:

  • Human Liver Microsomes (HLM)

  • This compound

  • Acetaminophen (for standard curve)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard (e.g., deuterated acetaminophen)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

2. Experimental Workflow:

cluster_workflow Experimental Workflow Prepare_Reagents Prepare Reagents and Stock Solutions Pre_incubation Pre-incubate HLM, Buffer, and Test Compound (37°C) Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction with NADPH (37°C) Pre_incubation->Initiate_Reaction Incubate Incubate with Shaking Initiate_Reaction->Incubate Quench_Reaction Quench Reaction (e.g., with cold ACN) Incubate->Quench_Reaction Centrifuge Centrifuge to Pellet Protein Quench_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant

This compound O-deethylation Assay Workflow

3. Assay Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to make a concentrated stock solution.

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare acetaminophen standards in the appropriate matrix for the calibration curve.

  • Incubation:

    • In a 96-well plate, add the potassium phosphate buffer.

    • Add the HLM to the buffer (final protein concentration typically 0.1-0.5 mg/mL).

    • Add the test compound at various concentrations (ensure the final solvent concentration is low, e.g., <0.1% DMSO).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system or NADPH.

    • Incubate at 37°C with shaking for a predetermined time (e.g., 10-30 minutes). Ensure the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of cold acetonitrile (or other suitable quenching solution) containing an internal standard.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the formation of acetaminophen using a validated LC-MS/MS method.

    • Monitor the appropriate parent and daughter ion transitions for acetaminophen and the internal standard.

4. Data Analysis:

  • Construct a calibration curve using the acetaminophen standards.

  • Determine the concentration of acetaminophen formed in each sample.

  • Calculate the rate of reaction (e.g., pmol/min/mg protein).

  • For inhibition studies, plot the percent inhibition versus the inhibitor concentration and determine the IC50 value.

References

Validation & Comparative

A Comparative Analysis of the Toxicological Profiles of Phenacetin and Paracetamol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of phenacetin and its major metabolite, paracetamol (acetaminophen). The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the distinct toxicological characteristics of these two analgesics.

Executive Summary

This compound, a once widely used analgesic and antipyretic, has been largely withdrawn from the market due to its association with significant long-term toxicity, primarily nephrotoxicity and carcinogenicity. Paracetamol, the main active metabolite of this compound, has replaced it as a first-line analgesic. While generally considered safe at therapeutic doses, paracetamol overdose is a leading cause of acute liver failure. This guide will delve into the specific toxicity profiles of each compound, supported by quantitative data and experimental methodologies.

Comparative Toxicity Data

The following tables summarize key quantitative data regarding the acute toxicity and organ-specific damage associated with this compound and paracetamol.

Compound Animal Model LD50 (Oral) Primary Organ of Toxicity Key Toxic Metabolite(s)
This compound Rat1650 - 4000 mg/kg[1]Kidney, Urothelial TissueN-hydroxythis compound, p-phenetidine
Mouse866 mg/kg[2]
Rabbit2500 mg/kg[2]
Paracetamol Rat1944 - 2404 mg/kg[3][4]LiverN-acetyl-p-benzoquinone imine (NAPQI)
Mouse338 - 900 mg/kg[3][4]
Compound Toxicity Endpoint Animal Model Dose Observed Effect Biomarker Changes
This compound NephrotoxicityRatChronic administrationRenal papillary necrosis, interstitial nephritis[1][5][6]Increased Blood Urea Nitrogen (BUN) and Creatinine[7]
This compound CarcinogenicityHumanChronic abuseCancer of the renal pelvis and ureter[6]-
Paracetamol HepatotoxicityMouse500 mg/kg (single dose)Centrilobular necrosis[8][9]Significant increase in serum ALT and AST[8][10][11][12]
Paracetamol HepatotoxicityRat500 mg/kg (single dose)Mid to centrilobular necrosisSignificant increase in serum ALT and AST[13]

Metabolic Pathways and Mechanisms of Toxicity

The toxicity of both this compound and paracetamol is intrinsically linked to their metabolic activation into reactive intermediates.

This compound Metabolism

This compound is primarily metabolized in the liver. A significant portion is O-deethylated to form its active metabolite, paracetamol. However, alternative metabolic pathways lead to the formation of toxic metabolites. N-hydroxylation of this compound, followed by sulfation or glucuronidation, can lead to the formation of reactive intermediates that bind to cellular macromolecules.[2][3][14] Deacetylation to p-phenetidine is also a pathway associated with toxicity.[15]

phenacetin_metabolism This compound This compound paracetamol Paracetamol (Acetaminophen) This compound->paracetamol O-deethylation (CYP1A2) nhydroxythis compound N-hydroxythis compound This compound->nhydroxythis compound N-hydroxylation pphenetidine p-phenetidine This compound->pphenetidine Deacetylation excretion Excretion paracetamol->excretion Glucuronidation/ Sulfation reactive_intermediates Reactive Intermediates nhydroxythis compound->reactive_intermediates Sulfation/ Glucuronidation macromolecule_binding Macromolecule Binding (Nephrotoxicity, Carcinogenicity) reactive_intermediates->macromolecule_binding pphenetidine->macromolecule_binding

Metabolic pathway of this compound.
Paracetamol Metabolism

At therapeutic doses, paracetamol is primarily metabolized in the liver via glucuronidation and sulfation to non-toxic conjugates that are excreted in the urine. A small fraction is oxidized by cytochrome P450 enzymes (mainly CYP2E1, CYP1A2, and CYP3A4) to a highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[16][17][18] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. The depletion of hepatic GSH stores allows NAPQI to bind to cellular proteins, causing oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[15][16][19][20]

paracetamol_metabolism paracetamol Paracetamol (Therapeutic Dose) glucuronide Glucuronide Conjugate paracetamol->glucuronide Glucuronidation (UGTs) sulfate Sulfate Conjugate paracetamol->sulfate Sulfation (SULTs) napqi NAPQI (Reactive Metabolite) paracetamol->napqi Oxidation (CYP2E1, 1A2, 3A4) (Minor Pathway) paracetamol_od Paracetamol (Overdose) paracetamol_od->napqi Oxidation (CYP2E1, 1A2, 3A4) (Major Pathway) excretion Excretion glucuronide->excretion sulfate->excretion gsh_conjugate GSH Conjugate napqi->gsh_conjugate Conjugation protein_adducts Protein Adducts napqi->protein_adducts GSH Depletion gsh GSH gsh->gsh_conjugate gsh_conjugate->excretion hepatotoxicity Hepatotoxicity protein_adducts->hepatotoxicity

Metabolic pathway of paracetamol.

Experimental Protocols

Detailed methodologies for assessing the organ-specific toxicities of this compound and paracetamol are crucial for reproducible research.

Assessment of this compound-Induced Nephrotoxicity in a Rat Model

This protocol is designed to induce and evaluate kidney damage following the administration of this compound.

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Dosing Regimen: this compound is administered orally via gavage daily for a period of several weeks to months to mimic chronic exposure. Doses can range from 300 to 500 mg/kg/day.

  • Sample Collection:

    • Urine: 24-hour urine samples are collected periodically in metabolic cages for biomarker analysis.

    • Blood: Blood samples are collected at the end of the study via cardiac puncture for serum biomarker analysis.

    • Kidney Tissue: Kidneys are harvested, weighed, and a portion is fixed in 10% neutral buffered formalin for histopathological examination, while another portion is snap-frozen for molecular analysis.

  • Biomarker Analysis:

    • Serum: Blood Urea Nitrogen (BUN) and creatinine levels are measured using commercially available assay kits.

    • Urine: Kidney Injury Molecule-1 (KIM-1) is quantified using a rat-specific ELISA kit.[21][22][23][24][25]

  • Histopathology: Formalin-fixed kidney tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess for renal papillary necrosis, interstitial nephritis, and tubular damage.

nephrotoxicity_workflow start Start acclimatization Acclimatization of Sprague-Dawley Rats start->acclimatization dosing Chronic Oral Dosing with this compound acclimatization->dosing urine_collection Periodic 24h Urine Collection dosing->urine_collection euthanasia Euthanasia and Sample Collection dosing->euthanasia urine_analysis Urine Analysis (KIM-1 ELISA) urine_collection->urine_analysis blood_collection Blood Collection (Cardiac Puncture) euthanasia->blood_collection kidney_harvest Kidney Harvest euthanasia->kidney_harvest serum_analysis Serum Analysis (BUN, Creatinine) blood_collection->serum_analysis histopathology Kidney Histopathology (H&E Staining) kidney_harvest->histopathology data_analysis Data Analysis and Interpretation serum_analysis->data_analysis urine_analysis->data_analysis histopathology->data_analysis end End data_analysis->end

Experimental workflow for nephrotoxicity assessment.
Assessment of Paracetamol-Induced Hepatotoxicity in a Mouse Model

This protocol outlines the procedure for inducing and evaluating acute liver injury following a paracetamol overdose.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old). Mice are fasted overnight prior to dosing to enhance susceptibility to paracetamol toxicity.

  • Dosing Regimen: A single intraperitoneal (i.p.) or oral gavage dose of paracetamol (typically 300-600 mg/kg) is administered.[8]

  • Sample Collection:

    • Blood: Blood is collected at various time points (e.g., 6, 12, 24 hours) post-dosing via retro-orbital bleeding or cardiac puncture at the study endpoint.

    • Liver Tissue: Livers are harvested, weighed, and processed for histopathology and other molecular analyses.

  • Biomarker Analysis:

    • Serum: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels are measured using commercially available enzymatic assay kits.[4][10][26][27][28][29] Other exploratory biomarkers such as High Mobility Group Box 1 (HMGB1), Keratin-18 (K18), and microRNA-122 (miR-122) can also be quantified.

  • Histopathology: Liver sections are stained with H&E to visualize and score the extent of centrilobular necrosis.

hepatotoxicity_workflow start Start fasting Overnight Fasting of C57BL/6 Mice start->fasting dosing Single High-Dose Paracetamol Administration fasting->dosing sample_collection Time-course Sample Collection (6, 12, 24h) dosing->sample_collection blood_collection Blood Collection sample_collection->blood_collection liver_harvest Liver Harvest sample_collection->liver_harvest serum_analysis Serum Analysis (ALT, AST) blood_collection->serum_analysis histopathology Liver Histopathology (H&E Staining) liver_harvest->histopathology data_analysis Data Analysis and Interpretation serum_analysis->data_analysis histopathology->data_analysis end End data_analysis->end

References

Validation of Phenacetin as a Selective CYP1A2 Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of phenacetin as a selective probe for Cytochrome P450 1A2 (CYP1A2) activity, supported by experimental data and detailed methodologies. The information presented is intended to assist researchers in designing, conducting, and interpreting drug metabolism and drug-drug interaction (DDI) studies.

Introduction to CYP1A2 and the Role of Selective Probes

Cytochrome P450 1A2 (CYP1A2) is a crucial enzyme predominantly found in the human liver, accounting for approximately 10-15% of the total hepatic CYP content.[1][2][3] It is responsible for the metabolism of numerous clinically significant drugs, including clozapine, theophylline, and tacrine, as well as the metabolic activation of procarcinogens.[2][4][5] Given the substantial inter-individual variability in CYP1A2 activity due to factors like genetics, smoking, and concomitant medications, the use of selective probe substrates is essential for accurately characterizing its function.[5][6] A reliable probe allows for the precise evaluation of a new chemical entity's potential to act as a substrate, inhibitor, or inducer of CYP1A2, which is a critical component of preclinical and clinical drug development. This compound is a widely used probe for in vitro CYP1A2-based drug interaction screening.[4]

This compound: Metabolism and Selectivity for CYP1A2

The primary metabolic pathway for this compound is O-deethylation, which converts it to its major metabolite, acetaminophen (paracetamol).[1][7] This reaction is predominantly catalyzed by CYP1A2. While other enzymes, notably CYP1A1, can also metabolize this compound, kinetic studies have demonstrated that CYP1A2 does so with significantly higher efficiency.[1][8] This preferential metabolism forms the basis of its use as a selective probe.

Studies comparing the catalytic efficiency (kcat/Km) of purified CYP1A1 and CYP1A2 enzymes revealed that the efficiency for this compound metabolism by CYP1A2 is approximately 18-fold higher than that of CYP1A1.[1][8] This difference is attributed to both a higher turnover rate (kcat) and a stronger binding affinity (lower Km) of this compound for the CYP1A2 active site.[1] Further structural analysis has shown that the distance between the site of oxidation on this compound (the ethoxy group) and the heme iron in the enzyme's active site is shorter in CYP1A2 than in CYP1A1, providing a molecular basis for its more efficient metabolism.[8][9]

Comparison with Alternative CYP1A2 Probes

While this compound is a preferred in vitro probe, other substrates, particularly caffeine, are more commonly used for in vivo phenotyping due to safety considerations and ease of administration.[5][10][11] The table below compares this compound with other commonly used CYP1A2 probes.

Probe Substrate Primary Metabolic Pathway Metabolite(s) Measured Selectivity & Considerations Primary Application
This compound O-deethylationAcetaminophen (Paracetamol)Highly selective for CYP1A2 over other CYPs, though some metabolism by CYP1A1 occurs.[1] Its use in humans is restricted to in vitro studies due to toxicity concerns.[7][12]In vitro DDI studies (e.g., human liver microsomes).[4][13]
Caffeine N3-demethylationParaxanthine (1,7-dimethylxanthine)Over 95% of primary metabolism is via CYP1A2.[11] Considered the "gold standard" for in vivo phenotyping due to its safety and well-validated metrics.[5][10]In vivo phenotyping studies in clinical trials and epidemiological research.[5][14]
Theophylline N-demethylation & 8-hydroxylation1-methylxanthine, 3-methylxanthine, 1,3-dimethyluric acidPrimarily metabolized by CYP1A2, but other enzymes contribute. It has a narrow therapeutic index.In vivo DDI studies, often in the context of its own therapeutic use.[5]
7-Ethoxyresorufin O-deethylationResorufinMetabolized by both CYP1A1 and CYP1A2, making it less specific for CYP1A2 alone.[1][3]In vitro screening, often used to measure general CYP1A activity.

Supporting Experimental Data

Table 1: In Vitro Kinetic Parameters for this compound Metabolism

This table summarizes the kinetic data from studies using purified, recombinant human CYP1A1 and CYP1A2 enzymes, highlighting the superior catalytic efficiency of CYP1A2 for this compound O-deethylation.

Enzyme Km (μM) kcat (min-1) Catalytic Efficiency (kcat/Km) Reference
CYP1A2 ~18~2.5-fold higher than CYP1A1~18-fold higher than CYP1A1[1]
CYP1A1 ~144--[1]

Data derived from studies comparing recombinant CYP1A1 and CYP1A2. Absolute values can vary between experimental systems, but the relative difference in efficiency is a consistent finding.

Table 2: In Vivo Validation of this compound as a CYP1A2 Probe

This table presents key findings from in vivo studies that support the role of CYP1A2 in this compound metabolism.

Study Type Model Key Findings Conclusion Reference
Knockout ModelCyp1a2-null (-/-) miceCompared to wild-type mice, Cyp1a2-null mice showed higher plasma levels of this compound and lower levels of acetaminophen after this compound administration.[12]Demonstrates that CYP1A2 is the principal enzyme responsible for this compound clearance in vivo.[7][12]
Pharmacokinetic DDIRatsCo-administration of a CYP1A2 inhibitor (baicalin) with this compound significantly increased the AUC and t1/2 of this compound.[4]Confirms that inhibition of CYP1A2 activity directly impacts the pharmacokinetic profile of this compound.[4][15]

Experimental Protocols

Protocol 1: In Vitro this compound O-deethylation Assay in Human Liver Microsomes (HLM)

This protocol is a standard method for assessing CYP1A2 activity and inhibition potential.

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine the following on ice:

      • Human Liver Microsomes (HLM) (final concentration e.g., 0.2-0.5 mg/mL).

      • 100 mM Potassium Phosphate Buffer (pH 7.4).

      • Test inhibitor (dissolved in a suitable vehicle, e.g., DMSO, final concentration <0.5%) or vehicle control.

      • This compound (as the probe substrate, at a concentration near its Km, e.g., 25-50 μM).[4][16]

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the inhibitor to interact with the enzymes.[4]

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[16]

  • Incubation:

    • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes) within the linear range of metabolite formation.[1][4]

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or 60% perchloric acid.[1] This precipitates the microsomal proteins.

  • Sample Processing:

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.

    • Transfer the supernatant to a new tube or HPLC vial for analysis.

  • Quantification:

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the formation of acetaminophen.

    • Calculate the rate of reaction and, in inhibition studies, determine the IC50 (inhibitor concentration causing 50% inhibition) value.

Protocol 2: In Vivo Pharmacokinetic Drug-Drug Interaction Study in Rats

This protocol outlines a typical design to assess if a test compound alters the pharmacokinetics of this compound.

  • Animal Model:

    • Use male Sprague-Dawley rats, acclimatized for at least one week.

  • Study Design:

    • Employ a crossover or parallel group design.

    • Control Group: Administer vehicle followed by a single oral or intravenous dose of this compound (e.g., 10 mg/kg).

    • Test Group: Administer the test compound (potential inhibitor or inducer) for a specified duration, followed by the same single dose of this compound.[15]

  • Dosing and Sample Collection:

    • Administer this compound via oral gavage or intravenous injection.

    • Collect blood samples (approx. 0.2 mL) from the tail vein or other appropriate site into heparinized tubes at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Extract this compound and its metabolite, acetaminophen, from the plasma samples using protein precipitation or liquid-liquid extraction.

    • Quantify the concentrations of both analytes using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters for this compound, including:

      • Cmax (maximum plasma concentration)

      • AUC (area under the plasma concentration-time curve)

      • CL (clearance)

      • t1/2 (half-life)

    • Compare the parameters between the control and test groups to determine if the test compound significantly altered this compound's pharmacokinetics.

Visualizations

This compound This compound Acetaminophen Acetaminophen This compound->Acetaminophen O-deethylation CYP1A2 CYP1A2 CYP1A2->this compound Catalyzes

Caption: Metabolic pathway of this compound to acetaminophen via CYP1A2.

cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis A Combine HLM, buffer, This compound, & inhibitor B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Terminate reaction (e.g., Acetonitrile) D->E F Centrifuge to remove protein E->F G Analyze supernatant by LC-MS/MS F->G H Calculate IC50 / Ki G->H

Caption: Experimental workflow for an in vitro CYP1A2 inhibition assay.

Start In Vitro CYP1A2 Inhibition Data (e.g., IC50, Ki) Decision1 Is [I]inlet,u / Ki < 0.1? Start->Decision1 Result1 Low potential for clinical DDI. No in vivo study needed. Decision1->Result1 Yes Result2 Potential for clinical DDI. Further investigation warranted. Decision1->Result2 No Action Conduct dedicated clinical DDI study with a sensitive substrate. Result2->Action

Caption: Decision tree for clinical DDI study based on in vitro data.

References

A Comparative Guide to HPLC and GC-MS Methods for Phenacetin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality and safety. Phenacetin, a once-common analgesic and antipyretic, continues to be a compound of interest in various research and quality control settings. The choice of analytical methodology is critical, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being two of the most powerful and widely employed techniques. This guide provides a detailed comparison of HPLC and GC-MS methods for the analysis of this compound, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

Experimental Protocols

The following sections detail typical experimental methodologies for the analysis of this compound using both HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

A common approach for the analysis of this compound and its metabolites involves reverse-phase HPLC. This method is well-suited for polar, non-volatile compounds.

  • Instrumentation : A standard HPLC system equipped with a UV detector is typically used.

  • Column : A YMC‐Pack ODS‐AQ column is a suitable choice for separation.[1]

  • Mobile Phase : A gradient mobile phase is often employed, consisting of a mixture of 0.05% phosphoric acid (pH 3) and methanol.[1] Another option is an isocratic mobile phase of water and methanol (63.5:36.5, v/v).[2]

  • Flow Rate : A flow rate of 1 mL/min is commonly used.[2]

  • Detection : UV detection is typically set at 254 nm or 245 nm.[1][2]

  • Sample Preparation : Plasma samples containing this compound can be purified by solid-phase extraction (SPE).[2] For tablet formulations, a powdered sample can be dissolved in a suitable solvent like 0.1 M hydrochloric acid, sonicated, and filtered.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific technique, particularly for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often required.

  • Instrumentation : A GC system coupled with a mass spectrometer is used.

  • Derivatization : To increase volatility, this compound can be derivatized. For instance, in the analysis of its metabolite, acetaminophen, methylation with diazomethane is performed.[3]

  • Sample Extraction : A liquid-liquid extraction is commonly performed. For example, plasma samples can be extracted with a benzene-dichloroethane (7:3) mixture.[3]

  • Column and Carrier Gas : The specific column and carrier gas (e.g., helium or nitrogen) would be selected based on the specific application and instrument.

  • Detection : The mass spectrometer is operated in selective ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the analyte and internal standard.[3] For this compound, the molecular ion (m/e 180) can be monitored.[3]

Method Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

cluster_hplc HPLC Method cluster_gcms GC-MS Method hplc_dev Method Development hplc_val Method Validation hplc_dev->hplc_val hplc_sample Sample Analysis hplc_val->hplc_sample compare Comparison of Results hplc_sample->compare gcms_dev Method Development gcms_val Method Validation gcms_dev->gcms_val gcms_sample Sample Analysis gcms_val->gcms_sample gcms_sample->compare conclusion Conclusion on Method Equivalency compare->conclusion cluster_comparison Method Comparison hplc HPLC linearity Linearity & Range hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision lod_loq LOD & LOQ hplc->lod_loq specificity Specificity hplc->specificity gcms GC-MS gcms->linearity gcms->accuracy gcms->precision gcms->lod_loq gcms->specificity

References

A Comparative History of Early Analgesics: Phenacetin vs. Acetanilide

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

In the late 19th century, the burgeoning field of synthetic organic chemistry, largely an offshoot of the coal tar and dye industry, gave rise to the first generation of synthetic analgesics.[1] Among the most significant of these were acetanilide and phenacetin, compounds that offered an alternative to opioids for pain and fever relief.[2] This guide provides a comparative historical and pharmacological overview of these two pioneering drugs, detailing their development, mechanisms, and the toxicological findings that led to their eventual decline.

Historical Development and Clinical Use

Acetanilide emerged first. In 1886, its antipyretic (fever-reducing) properties were discovered by accident, and it was quickly marketed under the brand name Antifebrin.[2][3] It became a widely used component in remedies for headaches and colds.[2][4] However, a significant and often alarming side effect, cyanosis (a bluish discoloration of the skin), soon became apparent.[2][4]

In response to acetanilide's toxicity, Bayer, a German pharmaceutical company, developed and introduced this compound in 1887.[2][5] Marketed as a safer alternative, this compound achieved widespread use and was a common ingredient in analgesic compounds for decades, notably in "A.P.C." tablets, which combined aspirin, this compound, and caffeine.[2][3][5]

The fates of both drugs were sealed by growing evidence of severe long-term toxicity. Acetanilide's use was largely abandoned in favor of this compound and later, aspirin. This compound's reign lasted much longer, but mounting reports of its association with chronic kidney disease and cancer led to its withdrawal from the market in many countries during the 1970s and 1980s.[2][5] The U.S. Food and Drug Administration ordered its removal in November 1983.[5][6]

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics and fates of acetanilide and this compound.

FeatureAcetanilideThis compound
Year of Discovery 1886[2]1887[2][5]
Primary Use Analgesic (pain relief), Antipyretic (fever reduction)[1][2]Analgesic, Antipyretic[2][5]
Primary Acute Toxicity Methemoglobinemia , leading to cyanosis[2][4][7]Methemoglobinemia (less common than with acetanilide)[8]
Primary Chronic Toxicity Hepatotoxicity (liver damage), Nephrotoxicity (kidney damage)[7]Analgesic Nephropathy (chronic kidney disease), Renal Papillary Necrosis[2][8][9][10]
Carcinogenic Potential Not classified as a primary carcinogen, but its metabolite aniline is toxic.Group 1 Carcinogen (IARC) : Urothelial cancers (renal pelvis, bladder)[8][11]
Active Metabolite Paracetamol (Acetaminophen)[12][13]Paracetamol (Acetaminophen)[5][12][13]
Reason for Withdrawal Largely replaced due to high incidence of acute toxicity (methemoglobinemia).[7][14]Banned due to long-term risks of kidney damage and cancer.[5][6]

Metabolic Pathways and Mechanism of Toxicity

The key to understanding the efficacy and toxicity of both acetanilide and this compound lies in their metabolism. It was discovered in the late 1940s that both compounds are prodrugs, meaning they are converted within the body into an active substance.[4][13] For both, the primary active metabolite responsible for their analgesic and antipyretic effects is paracetamol (acetaminophen).[4][5][12] However, alternative metabolic pathways produce toxic byproducts that differ between the two drugs.

  • Acetanilide Metabolism: A significant portion of acetanilide is hydrolyzed to aniline.[7][12] Aniline is a potent oxidizing agent that converts hemoglobin to methemoglobin, which cannot effectively transport oxygen, leading to the characteristic cyanosis.[7]

  • This compound Metabolism: The primary metabolic route for this compound is O-dealkylation to form paracetamol.[5] However, a minor pathway involves deacetylation to form p-phenetidine, a metabolite implicated in the drug's nephrotoxic and carcinogenic effects.[5] Furthermore, the active metabolite of both, paracetamol, can be oxidized by cytochrome P450 enzymes to a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[12] Under normal conditions, NAPQI is detoxified by glutathione. In cases of overdose or chronic high-dose use, glutathione stores can be depleted, leading to cellular damage in the liver and kidneys.[12]

G cluster_acetanilide Acetanilide Pathway cluster_this compound This compound Pathway cluster_common Common Active Pathway acetanilide Acetanilide aniline Aniline acetanilide->aniline Hydrolysis paracetamol Paracetamol (Acetaminophen) acetanilide->paracetamol Aromatic Hydroxylation methemoglobinemia Methemoglobinemia (Cyanosis) aniline->methemoglobinemia This compound This compound p_phenetidine p-Phenetidine This compound->p_phenetidine Deacetylation (minor) This compound->paracetamol O-de-ethylation (major) nephrotoxicity Nephrotoxicity & Carcinogenicity p_phenetidine->nephrotoxicity analgesia Analgesia & Antipyresis paracetamol->analgesia napqi NAPQI (Reactive Metabolite) paracetamol->napqi CYP450 Oxidation toxicity Hepatotoxicity & Nephrotoxicity (at high doses) napqi->toxicity

Caption: Metabolic pathways of Acetanilide and this compound.

Experimental Protocols

The elucidation of the metabolic fates and toxicities of these compounds was the result of pioneering research in drug metabolism. While detailed protocols from the era are not always preserved, the methodologies can be reconstructed from historical accounts.

Protocol 1: Metabolite Identification (circa 1940s)

This protocol is based on the work of researchers like Bernard Brodie, Julius Axelrod, Leon Greenberg, and David Lester, who identified paracetamol as the key metabolite.[4]

  • Objective: To identify the metabolic products of acetanilide and this compound in vivo.

  • Model: Animal models (e.g., rats, dogs) or human subjects.

  • Procedure: a. A known dose of the parent drug (acetanilide or this compound) is administered orally. b. Blood and urine samples are collected at timed intervals. c. Samples are treated with chemical reagents to convert the drug and its metabolites into colored compounds (e.g., azo or indophenol derivatives). d. The concentration of these colored derivatives is measured using a colorimeter or spectrophotometer, allowing for quantification. e. Separation techniques of the era (e.g., solvent extraction, early forms of chromatography) are used to isolate different metabolites. f. The chemical identity of the isolated metabolites is confirmed through chemical analysis, leading to the identification of paracetamol.

  • Endpoint: Identification and quantification of metabolites in biological fluids to map the metabolic pathway.

G start Administer Drug (Acetanilide or this compound) collect Collect Blood & Urine Samples start->collect extract Chemical Extraction & Derivatization collect->extract measure Colorimetric Measurement extract->measure identify Isolate & Identify Metabolites measure->identify endpoint Metabolic Pathway Determined identify->endpoint

Caption: Experimental workflow for metabolite identification.

Protocol 2: Assessment of Methemoglobinemia

This protocol describes a general method for evaluating the primary toxicity of acetanilide.

  • Objective: To quantify the formation of methemoglobin following administration of a test compound.

  • Model: Rat model.

  • Procedure: a. A baseline blood sample is drawn from the animal. b. The test compound (e.g., acetanilide) is administered, often intraperitoneally or orally. c. Blood samples are drawn at subsequent time points (e.g., 30, 60, 120 minutes). d. Blood is hemolyzed, and the absorbance of the solution is measured at multiple wavelengths using a spectrophotometer to determine the relative concentrations of hemoglobin and methemoglobin.

  • Endpoint: Percentage of total hemoglobin converted to methemoglobin over time.

Logical Progression: From Toxic Precursors to a Safer Alternative

The history of these early analgesics represents a classic case of pharmacological progression, where the study of toxic drugs led directly to the discovery and adoption of a safer, more effective agent. The initial enthusiasm for acetanilide was tempered by its acute toxicity. This compound was a logical and successful attempt to mitigate this toxicity, but it introduced new, insidious long-term risks. The ultimate breakthrough was the realization that both drugs were merely delivery systems for the same active molecule, paracetamol, which possessed the desired therapeutic effects with a much wider safety margin under normal use.

G acetanilide Acetanilide Introduced (1886) Effective Analgesic/Antipyretic paracetamol Paracetamol (Acetaminophen) Identified as Active Metabolite (1940s) acetanilide->paracetamol Metabolism Studies acetanilide_tox Acute Toxicity Observed (Methemoglobinemia) acetanilide->acetanilide_tox This compound This compound Introduced (1887) Designed as a Safer Alternative This compound->paracetamol Metabolism Studies phenacetin_tox Chronic Toxicity Identified (Nephropathy, Cancer) This compound->phenacetin_tox paracetamol_market Paracetamol Marketed as a Safer Standalone Drug paracetamol->paracetamol_market acetanilide_tox->this compound phenacetin_tox->paracetamol_market

Caption: Logical evolution from Acetanilide to Paracetamol.

Conclusion

The comparative history of acetanilide and this compound offers crucial lessons for drug development. It underscores the importance of understanding drug metabolism, as the same parent molecule can be a precursor to both therapeutic agents and toxic substances. This compound was an improvement over acetanilide's acute toxicity, but its own severe long-term effects highlight the necessity of comprehensive, long-term safety evaluations. Ultimately, the story of these two drugs is a testament to the scientific process, culminating in the identification of paracetamol, a cornerstone of modern pain and fever management that arose from the study of its more hazardous predecessors.

References

Evaluating the Carcinogenicity of Phenacetin Versus Its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the carcinogenic potential of the analgesic drug phenacetin and its primary metabolites, paracetamol (acetaminophen) and p-phenetidine. The information is compiled from extensive experimental data to assist researchers and professionals in understanding the relative risks associated with these compounds.

Executive Summary

This compound is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans.[1] This classification is primarily based on evidence linking its long-term use to cancers of the renal pelvis and ureter.[1] In contrast, its major metabolite, paracetamol (acetaminophen), is not considered a human carcinogen at therapeutic doses. The other main metabolite, p-phenetidine, is suspected to contribute to the toxicity of this compound, although comprehensive long-term carcinogenicity data are limited. This guide will delve into the experimental evidence that forms the basis of these classifications.

Metabolic Pathways and Activation

This compound undergoes extensive metabolism in the body, primarily through two pathways:

  • O-deethylation: This is the major metabolic route, producing N-acetyl-p-aminophenol (paracetamol or acetaminophen).[1]

  • N-deacetylation: This pathway leads to the formation of p-phenetidine.[1]

Both this compound and paracetamol can be further metabolized to reactive intermediates. A key reactive metabolite is N-acetyl-p-benzoquinone imine (NAPQI), which is implicated in the cellular toxicity of both parent compounds.[2] The formation of reactive metabolites is a critical step in the initiation of carcinogenesis.

This compound This compound Paracetamol Paracetamol (Acetaminophen) This compound->Paracetamol O-deethylation (Major) p_Phenetidine p-Phenetidine This compound->p_Phenetidine N-deacetylation (Minor) Reactive_Metabolites Reactive Metabolites (e.g., NAPQI) This compound->Reactive_Metabolites Paracetamol->Reactive_Metabolites Toxicity_Carcinogenesis Toxicity & Carcinogenesis p_Phenetidine->Toxicity_Carcinogenesis Detoxification Detoxification (Glucuronidation, Sulfation) Reactive_Metabolites->Detoxification Reactive_Metabolites->Toxicity_Carcinogenesis

Metabolic pathways of this compound.

Quantitative Carcinogenicity Data

The following tables summarize the key findings from long-term animal bioassays for this compound and paracetamol.

Table 1: Carcinogenicity of this compound in Rodents

Species/StrainSexDoseRouteDurationOrganTumor TypeIncidenceReference
Sprague-Dawley RatMale2.5% in dietOral18 monthsNasal CavityAdenocarcinoma, Squamous Cell Carcinoma, Transitional Cell CarcinomaHigh[1]
2.5% in dietOral18 monthsUrinary TractRenal Cell Carcinoma, Transitional Cell CarcinomaHigh[1]
Female2.5% in dietOral18 monthsNasal Cavity & Urinary TractVarious carcinomasModerate[1]
Male1.25% in dietOral18 monthsNasal Cavity & Urinary TractVarious carcinomasModerate[1]
Female1.25% in dietOral18 monthsNasal Cavity & Urinary TractVarious carcinomasLow[1]
B6C3F1 MouseMale & Female0.7% or 1.4% in diet (in a mixture)Oral78 weeksUrinary TractNo significant increaseLow[1]

Table 2: Carcinogenicity of Paracetamol (Acetaminophen) in Rodents

Species/StrainSexDoseRouteDurationOrganTumor TypeIncidenceReference
F344/N RatMaleUp to 6,000 ppm in dietOral104 weeksAllNo evidence of carcinogenic activity-[3]
FemaleUp to 6,000 ppm in dietOral104 weeksBloodMononuclear cell leukemia (equivocal)Increased[3]
B6C3F1 MouseMale & FemaleUp to 6,000 ppm in dietOral104 weeksAllNo evidence of carcinogenic activity-[3]

Experimental Protocols

This compound Carcinogenicity Bioassay in Sprague-Dawley Rats
  • Test Substance: this compound

  • Animal Model: Male and female Sprague-Dawley rats

  • Administration: this compound was mixed into the basal diet at concentrations of 2.5% and 1.25%. A control group received the basal diet alone.[1]

  • Duration: The animals were fed the this compound-containing diet for 18 months, followed by a 6-month observation period on the basal diet. The total study duration was 24 months.[1]

  • Observations: Animals were observed for clinical signs of toxicity and tumor development. At the end of the study, all surviving animals were euthanized, and a complete histopathological examination of all major organs was performed.[1]

  • Endpoint: The primary endpoint was the incidence of benign and malignant tumors in various organs.

Start Start: Sprague-Dawley Rats Dosing Dosing Phase (18 months) - Control (Basal Diet) - 1.25% this compound in Diet - 2.5% this compound in Diet Start->Dosing Observation Observation Phase (6 months) (All groups on basal diet) Dosing->Observation Endpoint Endpoint: - Euthanasia - Histopathology - Tumor Incidence Analysis Observation->Endpoint

Workflow of this compound carcinogenicity bioassay.
Paracetamol (Acetaminophen) Carcinogenicity Bioassay (NTP TR-394)

  • Test Substance: Acetaminophen (Paracetamol)

  • Animal Model: Male and female F344/N rats and B6C3F1 mice.[4][5]

  • Administration: Acetaminophen was administered in the feed at concentrations of 0, 600, 3,000, or 6,000 ppm.[3]

  • Duration: The study duration was up to 104 weeks.[3]

  • Observations: Animals were observed for clinical signs, and body weights were recorded regularly. A complete necropsy and histopathological examination were performed on all animals.[4]

  • Endpoint: The incidence of neoplasms and non-neoplastic lesions in various tissues was evaluated.[4]

Signaling Pathways in Urothelial Carcinoma

The development of urothelial carcinoma, the primary cancer associated with this compound exposure, involves the alteration of several key signaling pathways. While the precise mechanisms by which this compound and its metabolites initiate and promote cancer are not fully elucidated, it is understood that they can lead to genetic and epigenetic changes that affect these pathways.

Commonly altered signaling pathways in urothelial carcinoma include:

  • Receptor Tyrosine Kinase (RTK) Pathways: These include the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR) pathways, which, when activated, can stimulate cell proliferation and survival through downstream effectors like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[6][7]

  • Cell Cycle Control Pathways: Mutations in genes that regulate the cell cycle, such as TP53 and RB1, are frequent in urothelial cancer and lead to uncontrolled cell division.[7]

  • Immune Signaling Pathways: Alterations in immune checkpoint pathways, such as the PD-1/PD-L1 axis, can allow cancer cells to evade the immune system.[8]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK RTK (EGFR, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TP53 TP53 (mutated) CellCycleArrest Cell Cycle Arrest TP53->CellCycleArrest inhibition RB1 RB1 (mutated) RB1->CellCycleArrest inhibition

Signaling pathways in urothelial carcinoma.

Conclusion

The experimental data strongly support the classification of this compound as a human carcinogen, with its primary target being the urinary tract. Its metabolite, paracetamol, in contrast, shows little to no evidence of carcinogenicity at therapeutic doses in extensive animal studies. The carcinogenic potential of this compound is likely linked to the formation of reactive metabolites that can damage DNA and alter critical cellular signaling pathways. The role of p-phenetidine in this compound-induced carcinogenicity requires further investigation, although it is known to contribute to its overall toxicity. This comparative guide highlights the importance of understanding the metabolic fate of pharmaceutical compounds in assessing their carcinogenic risk.

References

Safety Operating Guide

Proper Disposal of Phenacetin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Phenacetin, a known carcinogen, requires careful handling and disposal to ensure the safety of laboratory personnel and the protection of the environment.[1][2] Adherence to proper disposal procedures is not only a matter of best practice but also a legal requirement under federal, state, and local regulations. This guide provides essential information for the safe and compliant disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are familiar with its hazards. This compound is classified as a carcinogen and is harmful if swallowed.[2][3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4] Work in a well-ventilated area, and if there is a risk of dust generation, use a dust respirator.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste. It is designated with the EPA waste number U187.[1][6]

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure this compound, contaminated labware (e.g., vials, gloves, bench paper), and solutions.

    • Segregate this compound waste from non-hazardous waste to prevent cross-contamination and ensure proper disposal.

  • Containerization:

    • Use only approved hazardous waste containers that are chemically compatible with this compound.

    • Ensure containers are in good condition, with no leaks or structural defects.

    • Label the container clearly with the words "Hazardous Waste," the name "this compound," and the EPA waste number U187.

  • Storage:

    • Store this compound waste in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[2][4]

    • The storage area should be cool, dry, and well-ventilated.[4][6]

    • Keep containers tightly closed to prevent the release of dust or vapors.[4]

  • Disposal:

    • Do not dispose of this compound down the drain. [7]

    • Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal company.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.

    • It is imperative to comply with all federal, state, and local environmental control regulations.[4]

Spill Management

In the event of a this compound spill, follow these procedures:

  • Evacuate and Secure the Area:

    • Evacuate all non-essential personnel from the spill area.[5]

    • Remove all sources of ignition.[5]

  • Control the Spill:

    • For small spills of solid this compound, carefully use appropriate tools to place the material into a designated hazardous waste container.[4]

    • To minimize dust, you can dampen the spilled solid with a suitable solvent like ethanol before collection.[8]

  • Decontamination:

    • Clean the spill area thoroughly. One suggested method is to neutralize the residue with a dilute solution of acetic acid, followed by cleaning with soap and water.[4]

    • All materials used for cleanup (e.g., absorbent pads, wipes) must be disposed of as hazardous waste.

  • Reporting:

    • Report the spill to your EHS department immediately.

Regulatory and Safety Data

The following table summarizes key quantitative data and regulatory information for this compound.

ParameterValueReference
EPA Hazardous Waste Number U187[1][6]
Carcinogenicity IARC Group 1 (Carcinogenic to humans)[1]
Oral LD50 (Rat) 1650 mg/kg[4]
CERCLA Reportable Quantity (RQ) 100 lb (45.4 kg)[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound waste in a laboratory setting.

Phenacetin_Disposal_Workflow cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Identification & Segregation cluster_2 Step 2: Proper Containment cluster_3 Step 3: Safe Storage cluster_4 Step 4: Final Disposal cluster_5 Emergency Procedure: Spill start This compound Waste Generated identify Identify as Hazardous Waste (EPA: U187) start->identify spill Spill Occurs start->spill segregate Segregate from Non-Hazardous Waste identify->segregate container Use Approved & Labeled Hazardous Waste Container segregate->container storage Store in Designated, Secure, & Ventilated Area container->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal spill_protocol Follow Spill Management Protocol: 1. Evacuate & Secure 2. Control Spill 3. Decontaminate 4. Report to EHS spill->spill_protocol YES spill_protocol->container Contain Contaminated Materials

Caption: this compound Disposal Workflow Diagram.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phenacetin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Phenacetin, a compound recognized for its carcinogenic properties.

This compound, a fine, white crystalline solid, requires stringent handling protocols to mitigate health risks.[1] It is classified as a carcinogen and can cause genetic defects.[2][3] Adherence to the following personal protective equipment (PPE) guidelines, handling procedures, and disposal plans is critical for minimizing exposure and ensuring a safe operational workflow.

Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust conform to EN 166 (EU) or NIOSH (US) standards to protect against dust particles.[4]
Hand Protection Chemical-resistant GlovesSelect gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[5] Always inspect gloves for integrity before use and wash hands after removal.[4]
Body Protection Laboratory Coat or Full SuitA lab coat is mandatory for all handling procedures.[6] In the event of a large spill, a full, impervious suit is required.[3][6]
Respiratory Protection Dust Respirator or Full-face RespiratorUse a NIOSH-certified respirator to prevent inhalation of dust particles.[5][6] In situations with potential for high exposure or if exposure limits are exceeded, a full-face respirator is necessary.[4]

Handling and Storage Protocols

Proper handling and storage are crucial to prevent contamination and accidental exposure.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood or with local exhaust ventilation to keep airborne levels to a minimum.[5][6]

  • Use process enclosures for operations that may generate significant dust.[6]

Safe Handling Practices:

  • Avoid Contact: Do not allow this compound to come into contact with skin, eyes, or clothing.[5]

  • Minimize Dust: Avoid the formation of dust and aerosols during handling.[4]

  • Grounding: Ground all equipment containing the material to prevent static discharge.[6]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[5] Contaminated work clothing should be laundered separately before reuse.[5]

  • No Consumption: Do not eat, drink, or smoke in areas where this compound is handled or stored.[4][7]

Storage:

  • Store in a cool, dry, well-ventilated area in a tightly closed, clearly labeled container.[5][6]

  • Store away from incompatible materials such as oxidizing agents, reducing agents, and acids.[3][6]

  • Designate a specific, marked area for the storage of carcinogens.[4][8]

Spill Management and Disposal Plan

A clear and practiced spill response plan is essential.

Minor Spills:

  • Restrict Access: Clear the immediate area of personnel.

  • Wear PPE: Don appropriate PPE, including a dust respirator, gloves, safety glasses, and a lab coat.[5]

  • Clean-up: Use dry clean-up procedures to avoid generating dust.[5] Dampen the spilled solid with a suitable solvent like ethanol to minimize dust, then sweep or vacuum up the material.[9] Place the collected material in a sealed, labeled container for disposal.[5][9]

  • Decontaminate: Wash the spill area with soap and water.[9]

Major Spills:

  • Evacuate: Evacuate the area and move upwind.[5]

  • Alert: Notify emergency responders and inform them of the nature and location of the hazard.[5]

  • Full Protection: Only personnel with full-body protective clothing and self-contained breathing apparatus should enter the area.[3][5]

  • Containment: Prevent the spillage from entering drains or water courses.[5]

  • Clean-up: Use a HEPA-filtered vacuum for clean-up.[5]

Waste Disposal:

  • Dispose of this compound waste and contaminated materials in accordance with federal, state, and local environmental control regulations.[6] The waste may be classified as hazardous.[8]

Logical Workflow for this compound Spill Response

The following diagram illustrates the step-by-step decision-making process for effectively managing a this compound spill.

Phenacetin_Spill_Workflow cluster_assessment Spill Assessment cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response cluster_disposal Waste Disposal Spill This compound Spill Occurs Assess Assess Spill Size and Risk Spill->Assess MinorPPE Don PPE: - Gloves - Goggles - Lab Coat - Dust Respirator Assess->MinorPPE  Minor Spill Evacuate Evacuate Immediate Area Assess->Evacuate  Major Spill Dampen Dampen with Ethanol to Suppress Dust MinorPPE->Dampen Collect Collect with Non-Sparking Tools Dampen->Collect Containerize Place in Labeled, Sealed Container Collect->Containerize DecontaminateArea Decontaminate Area with Soap and Water Containerize->DecontaminateArea Dispose Dispose of Waste as Hazardous Material DecontaminateArea->Dispose Alert Alert Emergency Responders Evacuate->Alert FullPPE Responders Don Full PPE: - Full Suit - SCBA - Boots, Gloves Alert->FullPPE Contain Contain Spill, Prevent Entry to Drains FullPPE->Contain MajorCleanup Clean-up Following Emergency Protocol Contain->MajorCleanup MajorCleanup->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenacetin
Reactant of Route 2
Reactant of Route 2
Phenacetin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.